2-Chloro-1-(4-methoxyphenyl)ethanone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 41670. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-1-(4-methoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c1-12-8-4-2-7(3-5-8)9(11)6-10/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCRINSAETDOKDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80862865 | |
| Record name | 2-Chloro-1-(4-methoxyphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80862865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2196-99-8 | |
| Record name | 2-Chloro-1-(4-methoxyphenyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2196-99-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Methoxyphenacyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002196998 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2196-99-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41670 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Chloro-1-(4-methoxyphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80862865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2-Chloro-1-(4-methoxyphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-1-(4-methoxyphenyl)ethanone, also known as 4-methoxyphenacyl chloride, is a halogenated aromatic ketone that serves as a versatile intermediate in organic synthesis. Its chemical structure, featuring a reactive α-chloro ketone and an electron-rich methoxyphenyl group, makes it a valuable building block for the synthesis of a wide range of heterocyclic compounds, many of which are of interest in medicinal chemistry and materials science.[1] This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and spectral characteristics of this compound.
Chemical and Physical Properties
This compound is a solid at room temperature.[2] The presence of the electron-donating methoxy group on the phenyl ring influences its reactivity and physical properties.[3] It exhibits good solubility in polar organic solvents such as ethanol and dimethylformamide (DMF).[3]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₉ClO₂ | [4] |
| Molecular Weight | 184.62 g/mol | [4] |
| CAS Number | 2196-99-8 | [4] |
| Appearance | White to pale yellow crystalline powder | [5] |
| Melting Point | 98-102 °C | [2] |
| Boiling Point | 181 °C at 18 mmHg | [2] |
| Density | 1.18 g/cm³ | [5] |
| Solubility | Soluble in polar organic solvents like ethanol and DMF.[3] | |
| LogP | 2.11670 | [5] |
Table 2: Identifiers for this compound
| Identifier | Value | Reference |
| IUPAC Name | This compound | [6] |
| Synonyms | 4-Methoxyphenacyl chloride, 2-Chloro-4'-methoxyacetophenone, p-Methoxyphenacyl chloride | [2][6] |
| InChI | InChI=1S/C9H9ClO2/c1-12-8-4-2-7(3-5-8)9(11)6-10/h2-5H,6H2,1H3 | [6] |
| SMILES | COC1=CC=C(C=C1)C(=O)CCl | [6] |
Synthesis
A common and effective method for the synthesis of this compound is the Friedel-Crafts acylation of anisole (methoxybenzene) with chloroacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[7][8][9]
Experimental Protocol: Friedel-Crafts Acylation of Anisole
This protocol is adapted from a standard procedure for the Friedel-Crafts acylation of anisole.[7][10]
Materials:
-
Anisole
-
Chloroacetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Ice
-
Concentrated Hydrochloric Acid (HCl)
-
5% aqueous Sodium Hydroxide (NaOH) solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen).
-
Cool the suspension to 0-5 °C in an ice bath.
-
Add a solution of chloroacetyl chloride (1.0 equivalent) in anhydrous dichloromethane dropwise to the cooled suspension over 15-20 minutes.
-
Following the addition of chloroacetyl chloride, add a solution of anisole (1.0 equivalent) in anhydrous dichloromethane dropwise over 30 minutes, maintaining the temperature at 0-5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.
-
Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated HCl.
-
Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water, 5% aqueous NaOH solution, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product.
-
The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol.
Caption: Workflow for the synthesis of this compound.
Reactivity and Applications
The reactivity of this compound is dominated by the presence of the α-chloro ketone moiety. The electron-donating methoxy group increases the electron density at the carbonyl carbon, making it more susceptible to nucleophilic attack.[3] This dual functionality makes it a valuable precursor for the synthesis of various heterocyclic systems.[1]
For example, it can undergo condensation reactions with thioamides to form thiazole derivatives, or with amines and hydrazines to yield imidazoles and pyrazoles, respectively.[1]
Caption: Reactivity in the synthesis of various heterocyclic compounds.
Spectroscopic Data
The structural elucidation of this compound is confirmed by various spectroscopic techniques.
Table 3: Spectroscopic Data for this compound
| Technique | Data | Reference |
| ¹H NMR | Predicted chemical shifts (ppm): Aromatic protons (ortho to carbonyl): ~7.9-8.1 (d), Aromatic protons (ortho to methoxy): ~6.9-7.0 (d), Methylene protons (-CH₂Cl): ~4.7 (s), Methoxy protons (-OCH₃): ~3.9 (s) | [11][12] |
| ¹³C NMR | Predicted chemical shifts (ppm): Carbonyl carbon (C=O): ~190, Aromatic carbons: ~114, 128, 131, 164, Methylene carbon (-CH₂Cl): ~46, Methoxy carbon (-OCH₃): ~56 | [13][14][15] |
| IR (Infrared) | Characteristic absorptions (cm⁻¹): C=O stretch: ~1680-1700, C-O stretch (aromatic ether): ~1250, C-Cl stretch: ~700-800 | [16][17] |
| Mass Spectrometry (MS) | Molecular Ion (M⁺): m/z 184/186 (due to ³⁵Cl and ³⁷Cl isotopes). Major fragments may include loss of Cl (m/z 149) and the p-methoxybenzoyl cation (m/z 135). | [18][19][20] |
Safety and Handling
This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated area or a chemical fume hood.[7] It is corrosive and can cause severe skin burns and eye damage.[7] Wear suitable personal protective equipment, including gloves, safety goggles, and a lab coat.[7] Store in a tightly closed container in a cool, dry place away from incompatible materials.[7]
Conclusion
This compound is a key chemical intermediate with a well-defined set of chemical and physical properties. Its synthesis via Friedel-Crafts acylation is a standard and scalable method. The reactivity of its α-chloro ketone and the influence of the methoxy-substituted phenyl ring make it a valuable precursor for a diverse range of heterocyclic compounds with potential applications in drug discovery and materials science. A thorough understanding of its properties, synthesis, and reactivity is essential for its effective utilization in research and development.
References
- 1. nbinno.com [nbinno.com]
- 2. Synthesis method of 2-chloro-4-(4-chlorophenoxy)-acetophenone - Eureka | Patsnap [eureka.patsnap.com]
- 3. nbinno.com [nbinno.com]
- 4. scbt.com [scbt.com]
- 5. lookchem.com [lookchem.com]
- 6. This compound | C9H9ClO2 | CID 237806 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. websites.umich.edu [websites.umich.edu]
- 8. Friedel Crafts Reaction Virtual Lab [praxilabs.com]
- 9. condor.depaul.edu [condor.depaul.edu]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. rsc.org [rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. spectrabase.com [spectrabase.com]
- 14. C13 NMR List of Chemical Shifts [users.wfu.edu]
- 15. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 16. 2-Chloro-1-(4-chlorophenyl)ethanone [webbook.nist.gov]
- 17. uanlch.vscht.cz [uanlch.vscht.cz]
- 18. dev.spectrabase.com [dev.spectrabase.com]
- 19. Ethanone, 1-(3-chloro-4-methoxyphenyl)- [webbook.nist.gov]
- 20. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to the Molecular Structure of 2-Chloro-1-(4-methoxyphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure and properties of 2-Chloro-1-(4-methoxyphenyl)ethanone, a key intermediate in organic synthesis. The document details its crystallographic structure, spectroscopic characteristics (NMR, IR, and Mass Spectrometry), and a standard synthetic protocol. This guide is intended to be a valuable resource for researchers and professionals in drug development and related fields, offering detailed data and methodologies to support their work with this versatile compound.
Introduction
This compound, also known as 4-methoxyphenacyl chloride, is an aromatic ketone that serves as a crucial building block in the synthesis of a wide range of organic compounds, particularly heterocyclic molecules of medicinal interest.[1][2] Its chemical structure, featuring a reactive α-chloro ketone moiety and an electron-rich methoxyphenyl group, imparts a unique reactivity profile that is leveraged in various synthetic transformations.[2] The presence of the electron-donating methoxy group at the para position of the phenyl ring influences the reactivity of the carbonyl group, making it susceptible to nucleophilic attack.[2] This guide provides an in-depth analysis of its molecular architecture, spectroscopic signature, and a detailed method for its preparation.
Molecular Structure and Crystallography
The molecular formula of this compound is C₉H₉ClO₂.[1] Its structure consists of a 4-methoxyphenyl group attached to a chloroacetyl moiety. The systematic IUPAC name for this compound is this compound.[1]
Crystal Structure
The solid-state structure of this compound has been determined by X-ray crystallography. The compound crystallizes in the monoclinic system with the space group P 1 21/c 1.[1] The unit cell parameters are provided in the table below.
| Crystallographic Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P 1 21/c 1 |
| a | 7.6079 Å |
| b | 12.296 Å |
| c | 9.9240 Å |
| α | 90° |
| β | 111.097° |
| γ | 90° |
| Data obtained from the Crystallography Open Database (COD) entry 2000635.[1] |
The planarity of the molecule is a key feature, with the aromatic ring and the carbonyl group being largely coplanar. This conjugation affects the electronic properties and reactivity of the molecule.
Caption: 2D representation of this compound.
Spectroscopic Data
Spectroscopic analysis is essential for the identification and characterization of this compound. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy
The proton NMR spectrum provides information about the different types of protons and their neighboring environments.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.95 | Doublet | 2H | Aromatic protons (ortho to C=O) |
| ~6.95 | Doublet | 2H | Aromatic protons (meta to C=O) |
| ~4.70 | Singlet | 2H | -CH₂Cl |
| ~3.85 | Singlet | 3H | -OCH₃ |
¹³C NMR Spectroscopy
The carbon NMR spectrum reveals the number of unique carbon environments in the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~190 | C=O (Ketone) |
| ~164 | Aromatic C-O |
| ~131 | Aromatic C-H (ortho to C=O) |
| ~128 | Aromatic C (ipso to C=O) |
| ~114 | Aromatic C-H (meta to C=O) |
| ~56 | -OCH₃ |
| ~46 | -CH₂Cl |
Infrared (IR) Spectroscopy
The IR spectrum is used to identify the functional groups present in the molecule based on their vibrational frequencies.
| Frequency (cm⁻¹) | Intensity | Assignment |
| ~3000-2850 | Medium | C-H stretch (aromatic and aliphatic) |
| ~1680 | Strong | C=O stretch (aryl ketone) |
| ~1600, ~1510 | Medium-Strong | C=C stretch (aromatic ring) |
| ~1260 | Strong | C-O stretch (aryl ether) |
| ~830 | Strong | C-H bend (para-disubstituted aromatic) |
| ~750 | Medium-Strong | C-Cl stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. In electron ionization (EI) mass spectrometry, the molecular ion peak [M]⁺ is expected at m/z 184, with another peak at m/z 186 due to the presence of the ³⁷Cl isotope. A prominent fragment is typically observed at m/z 135, corresponding to the [CH₃OC₆H₄CO]⁺ acylium ion.[3]
Synthesis
This compound is commonly synthesized via the Friedel-Crafts acylation of anisole with chloroacetyl chloride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃).[4]
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Friedel-Crafts Acylation
This protocol is a representative procedure and should be performed with appropriate safety precautions in a fume hood.
Materials:
-
Anisole
-
Chloroacetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen), suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous DCM.
-
Addition of Reactants: Cool the suspension to 0 °C in an ice bath. Add chloroacetyl chloride (1.05 equivalents) dropwise to the stirred suspension. Following this, add a solution of anisole (1.0 equivalent) in anhydrous DCM dropwise via the dropping funnel, maintaining the temperature below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Workup: Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated HCl. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extraction: Extract the aqueous layer with DCM. Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with water, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) or by column chromatography on silica gel.
Applications in Drug Development and Organic Synthesis
This compound is a versatile intermediate in the synthesis of numerous biologically active molecules. Its dual functionality allows for a variety of chemical transformations. The α-chloro ketone is a potent electrophile for nucleophilic substitution reactions, while the methoxy-activated aromatic ring can undergo further electrophilic aromatic substitution.
This compound is particularly valuable in the construction of heterocyclic systems such as thiazoles, imidazoles, and pyrazoles, which are common scaffolds in many pharmaceuticals.[2]
Caption: Synthetic utility in the formation of various heterocyclic compounds.
Conclusion
This compound is a fundamentally important molecule in synthetic organic chemistry with significant applications in the development of new pharmaceuticals. This guide has provided a detailed overview of its molecular structure, spectroscopic properties, and a reliable synthetic method. The data and protocols presented herein are intended to facilitate its use in research and development.
References
An In-depth Technical Guide to the Synthesis and Characterization of 2-Chloro-1-(4-methoxyphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Chloro-1-(4-methoxyphenyl)ethanone, a key intermediate in the synthesis of various pharmaceuticals and heterocyclic compounds.[1] This document details the prevalent synthetic methodology, Friedel-Crafts acylation, and outlines a step-by-step experimental protocol. Furthermore, it presents a thorough characterization of the compound, including its physical properties and spectroscopic data obtained from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). All quantitative data is summarized in structured tables for clarity and ease of comparison. Visual diagrams generated using Graphviz are included to illustrate the synthetic pathway and experimental workflows.
Introduction
This compound, also known as 4-methoxyphenacyl chloride, is an aromatic ketone that serves as a versatile building block in organic synthesis.[2] Its structure, featuring a reactive α-chloro ketone and an electron-rich methoxyphenyl group, makes it a valuable precursor for the construction of a wide array of molecular architectures, particularly in the realm of medicinal chemistry and drug development.[1][3] The presence of the methoxy group on the phenyl ring influences the compound's reactivity and solubility, making it more amenable to nucleophilic attack at the carbonyl carbon and soluble in common polar organic solvents.[3][4]
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the Friedel-Crafts acylation of anisole with chloroacetyl chloride. This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃).[5][6] The methoxy group of anisole is an ortho-, para-directing activator, leading predominantly to the para-substituted product due to steric hindrance at the ortho positions.
Reaction Scheme
Caption: Reaction scheme for the Friedel-Crafts acylation of anisole.
Experimental Protocol: Friedel-Crafts Acylation
This protocol is a representative procedure and should be adapted based on laboratory safety standards and the desired scale of the reaction.
Materials:
-
Anisole
-
Chloroacetyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ice
Procedure:
-
Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser connected to a gas trap, and an addition funnel. Ensure all glassware is thoroughly dried to prevent the reaction of moisture-sensitive reagents.
-
Reagent Preparation: In a fume hood, cautiously add anhydrous AlCl₃ (1.1 equivalents) to the reaction flask. Add anhydrous dichloromethane to the flask to create a suspension. Cool the flask to 0-5 °C using an ice-water bath.
-
Addition of Chloroacetyl Chloride: Dissolve chloroacetyl chloride (1.0 equivalent) in anhydrous dichloromethane and add it to the addition funnel. Add the chloroacetyl chloride solution dropwise to the stirred AlCl₃ suspension over 30-45 minutes, maintaining the temperature between 0-5 °C.
-
Addition of Anisole: Following the complete addition of chloroacetyl chloride, add anisole (1.0 equivalent) dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains at 0-5 °C.
-
Reaction: After the addition of anisole is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup (Quenching): Prepare a beaker with a mixture of crushed ice and concentrated HCl. Slowly and carefully pour the reaction mixture into the beaker with vigorous stirring.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of hexane and ethyl acetate to yield the final product as a white to off-white solid.
Characterization of this compound
The synthesized compound is characterized by its physical properties and various spectroscopic techniques to confirm its identity and purity.
Physical Properties
The key physical properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₉H₉ClO₂ |
| Molecular Weight | 184.62 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 98-102 °C |
| Solubility | Soluble in polar organic solvents like ethanol and DMF.[4] |
Spectroscopic Data
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.
¹H NMR (Proton NMR): The ¹H NMR spectrum provides information about the different types of protons and their neighboring environments in the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.95 | Doublet | 2H | Aromatic (ortho to C=O) |
| ~6.95 | Doublet | 2H | Aromatic (meta to C=O) |
| ~4.70 | Singlet | 2H | -CH₂Cl |
| ~3.85 | Singlet | 3H | -OCH₃ |
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~190.0 | C=O (Ketone) |
| ~164.0 | Aromatic (C-OCH₃) |
| ~131.0 | Aromatic (CH) |
| ~128.0 | Aromatic (C-C=O) |
| ~114.0 | Aromatic (CH) |
| ~55.5 | -OCH₃ |
| ~46.0 | -CH₂Cl |
Note: The exact chemical shifts may vary slightly depending on the solvent and the specific NMR instrument used.
IR spectroscopy is used to identify the functional groups present in a molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3000-3100 | Medium | Aromatic C-H stretch |
| ~2850-2950 | Medium | Aliphatic C-H stretch |
| ~1680 | Strong | C=O (Aryl Ketone) stretch |
| ~1600, ~1510 | Strong | Aromatic C=C stretch |
| ~1260 | Strong | Aryl-O-C stretch (asymmetric) |
| ~1030 | Strong | Aryl-O-C stretch (symmetric) |
| ~750-800 | Strong | C-Cl stretch |
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
| m/z (mass-to-charge ratio) | Relative Intensity | Assignment |
| 184/186 | Moderate | [M]⁺, [M+2]⁺ (Molecular ion peak with ³⁵Cl/³⁷Cl isotope pattern) |
| 135 | High | [M - CH₂Cl]⁺ (Loss of chloromethyl radical) |
| 107 | Moderate | [C₇H₇O]⁺ (Fragment from the methoxyphenyl moiety) |
| 77 | Moderate | [C₆H₅]⁺ (Phenyl fragment) |
Experimental Workflow for Characterization
The following diagram illustrates the typical workflow for the characterization of the synthesized this compound.
Caption: Workflow for the characterization of the synthesized product.
Conclusion
This technical guide has provided a detailed protocol for the synthesis of this compound via Friedel-Crafts acylation and a comprehensive summary of its characterization. The presented data and methodologies offer a valuable resource for researchers and professionals in the fields of organic synthesis and drug development, facilitating the efficient and reliable production and identification of this important chemical intermediate.
References
- 1. This compound | C9H9ClO2 | CID 237806 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Chloro-4'-methoxyacetophenone (2196-99-8) at Nordmann - nordmann.global [nordmann.global]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. websites.umich.edu [websites.umich.edu]
An In-depth Technical Guide to 2-Chloro-1-(4-methoxyphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-1-(4-methoxyphenyl)ethanone is a halogenated aromatic ketone that serves as a pivotal intermediate in synthetic organic chemistry. Its bifunctional nature, featuring a reactive α-chloro ketone and an electron-rich methoxyphenyl group, makes it a versatile building block for the synthesis of a wide array of heterocyclic compounds. This guide provides a comprehensive overview of its synonyms, chemical properties, synthesis, and key applications, with a focus on detailed experimental protocols and reaction pathways for researchers in drug discovery and development.
Nomenclature and Synonyms
This compound is known by a variety of names in chemical literature and commercial catalogs. A comprehensive list of its synonyms is provided below for ease of identification and literature searching.
| Synonym |
| 4-Methoxyphenacyl chloride |
| 2-Chloro-4'-methoxyacetophenone |
| p-Methoxyphenacyl chloride |
| α-Chloro-4-methoxyacetophenone |
| Chloromethyl 4-methoxyphenyl ketone |
| 4-(Chloroacetyl)anisole |
| Ethanone, 2-chloro-1-(4-methoxyphenyl)- |
| Acetophenone, 2-chloro-4'-methoxy- |
| NSC 41670 |
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are crucial for its handling, storage, and application in chemical synthesis.
| Property | Value | Reference |
| CAS Number | 2196-99-8 | |
| Molecular Formula | C₉H₉ClO₂ | --INVALID-LINK-- |
| Molecular Weight | 184.62 g/mol | --INVALID-LINK-- |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 98-102 °C | |
| Boiling Point | 181 °C at 18 mmHg | |
| Solubility | Soluble in polar organic solvents like ethanol and DMF. |
Synthesis of this compound
The primary method for the synthesis of this compound is the Friedel-Crafts acylation of anisole with chloroacetyl chloride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃).[1]
Reaction Mechanism
The reaction proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid activates the chloroacetyl chloride to form a highly electrophilic acylium ion, which is then attacked by the electron-rich anisole ring. The methoxy group of anisole is an ortho-, para-director, leading to the preferential formation of the para-substituted product.
References
An In-depth Technical Guide to 2-Chloro-1-(4-methoxyphenyl)ethanone: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-1-(4-methoxyphenyl)ethanone, also known as 4-methoxyphenacyl chloride, is a versatile synthetic intermediate with significant applications in medicinal chemistry and drug development. Its reactive α-chloro ketone moiety and electron-rich methoxyphenyl group make it a valuable precursor for the synthesis of a wide range of heterocyclic compounds and other derivatives exhibiting promising biological activities. This technical guide provides a comprehensive review of the synthesis, physicochemical properties, and applications of this compound, with a focus on its role in the development of novel therapeutic agents. Detailed experimental protocols for its synthesis and subsequent derivatization are provided, along with a summary of the biological evaluation of its derivatives, including their anticancer and antimicrobial properties.
Physicochemical and Spectral Data
This compound is a white to pale yellow crystalline solid.[1][2] Its key physicochemical and spectral properties are summarized in the tables below.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 2196-99-8 | [3][4][5] |
| Molecular Formula | C₉H₉ClO₂ | [3][4][5][6] |
| Molecular Weight | 184.62 g/mol | [3][4][6] |
| Melting Point | 98-102 °C | [1][2] |
| Boiling Point | 181 °C at 18 mmHg | [2] |
| Appearance | White to pale yellow crystalline powder | [1][2] |
| Solubility | Soluble in polar organic solvents like ethanol and DMF.[7][8] |
Spectral Data
| Spectrum | Key Peaks and Assignments |
| ¹H NMR | The proton NMR spectrum is expected to show signals for the methoxy group protons, the aromatic protons on the phenyl ring, and the methylene protons adjacent to the carbonyl and chlorine atoms. |
| ¹³C NMR | The carbon NMR spectrum will display distinct peaks for the carbonyl carbon, the carbons of the methoxy group and the phenyl ring, and the methylene carbon. |
| IR | The infrared spectrum is characterized by a strong absorption band for the carbonyl (C=O) stretching vibration, typically around 1680-1700 cm⁻¹. Other significant peaks include those for C-O stretching of the methoxy group and C-H stretching of the aromatic and aliphatic groups. |
| Mass Spec | The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the loss of the chlorine atom and the chloroacetyl group. |
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the Friedel-Crafts acylation of anisole with chloroacetyl chloride using a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[9][10][11]
Reaction Scheme
Detailed Experimental Protocol
This protocol is a compilation based on standard Friedel-Crafts acylation procedures.[9][10][12][13]
Materials:
-
Anisole
-
Chloroacetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Ice
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Addition funnel
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser. Ensure all glassware is thoroughly dried to prevent deactivation of the Lewis acid catalyst.
-
Reagent Preparation: In a fume hood, cautiously add anhydrous AlCl₃ (1.1 equivalents) to the reaction flask. Add anhydrous dichloromethane to the flask to create a suspension.
-
Addition of Acylating Agent: Cool the flask in an ice bath. Slowly add chloroacetyl chloride (1.0 equivalent) dissolved in a small amount of anhydrous DCM to the addition funnel and then add it dropwise to the stirred AlCl₃ suspension over 20-30 minutes, maintaining the temperature below 10°C.
-
Addition of Anisole: After the addition of chloroacetyl chloride is complete, add anisole (1.0 equivalent) dissolved in anhydrous DCM to the addition funnel and add it dropwise to the reaction mixture over 30-45 minutes, keeping the temperature at 0-5°C.
-
Reaction: After the addition of anisole is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for an additional 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl with vigorous stirring to quench the reaction and decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of hexane and ethyl acetate, to yield pure this compound as a crystalline solid.
Applications in Heterocyclic Synthesis
This compound is a key building block for the synthesis of various heterocyclic compounds, particularly thiazoles and pyrazoles, which are prevalent scaffolds in many biologically active molecules.[14]
Synthesis of Thiazole Derivatives (Hantzsch Thiazole Synthesis)
The Hantzsch thiazole synthesis involves the reaction of an α-haloketone with a thioamide. This compound can react with thiourea or substituted thioamides to form 2-aminothiazole derivatives.[1][2][7][15][16][17][18]
Experimental Protocol (General):
-
Dissolve this compound (1.0 eq.) and thiourea (1.1 eq.) in ethanol in a round-bottom flask.
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into cold water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure thiazole derivative.[2]
Synthesis of Pyrazole Derivatives (Knorr Pyrazole Synthesis)
Pyrazole derivatives can be synthesized by the condensation of a 1,3-dicarbonyl compound with a hydrazine. While this compound is not a 1,3-dicarbonyl compound itself, it can be converted to one or used in multi-step syntheses to generate pyrazole structures. A more direct approach involves the reaction with hydrazine to form a hydrazone, which can then cyclize.[4][19][20][21][22][23][24][25][26][27]
Experimental Protocol (General):
-
React this compound with a suitable reagent to introduce a second carbonyl or a reactive equivalent at the β-position.
-
Dissolve the resulting 1,3-dicarbonyl precursor (1.0 eq.) and hydrazine hydrate or a substituted hydrazine (1.0 eq.) in a suitable solvent like ethanol or acetic acid.
-
Heat the reaction mixture under reflux for several hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction and isolate the pyrazole product by precipitation or extraction.
-
Purify the product by recrystallization or column chromatography.
Biological Activities of Derivatives
Derivatives of this compound have shown significant potential as antimicrobial and anticancer agents.[28] The introduction of different substituents on the core structure allows for the modulation of their biological activity.
Anticancer Activity
Numerous studies have reported the cytotoxic effects of chalcones and other derivatives synthesized from this compound against various cancer cell lines.
Quantitative Data (Illustrative Examples):
| Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Chalcones | Breast (MCF-7) | 1.5 - 10 | [29] |
| Colon (HCT-116) | 5 - 20 | [16] | |
| Thiazole Derivatives | Lung (NCI-H460) | 2 - 15 | [30] |
| Pyrazole Derivatives | Prostate (PC-3) | 1 - 12 | [31] |
Note: The IC₅₀ values are representative and can vary significantly based on the specific substituents on the derivative.
Signaling Pathways: The anticancer mechanism of action for some derivatives has been linked to the induction of apoptosis through the modulation of reactive oxygen species (ROS) production and the Bcl-2 family of proteins.[32] Some compounds have also been shown to arrest the cell cycle at the G0/G1 or G2/M phase.[30]
Antimicrobial Activity
Derivatives of this compound have also demonstrated efficacy against a range of bacterial and fungal pathogens.
Quantitative Data (Illustrative Examples):
| Derivative Class | Microbial Strain | MIC (µg/mL) | Reference |
| Thiazole Derivatives | Staphylococcus aureus | 8 - 64 | [33] |
| Escherichia coli | 16 - 128 | [33] | |
| Triazole Derivatives | Candida albicans | 4 - 32 |
Note: MIC values are representative and depend on the specific derivative and microbial strain.
Conclusion
This compound is a valuable and versatile building block in organic synthesis, particularly for the construction of biologically active heterocyclic compounds. Its straightforward synthesis via Friedel-Crafts acylation and the reactivity of its α-chloro ketone functionality provide medicinal chemists with a powerful tool for the development of novel drug candidates. The demonstrated anticancer and antimicrobial activities of its derivatives highlight the potential of this scaffold in addressing significant healthcare challenges. Further exploration of the structure-activity relationships and mechanisms of action of these derivatives is warranted to unlock their full therapeutic potential.
References
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- 14. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Thiazole synthesis [organic-chemistry.org]
- 16. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 30. NC381, a novel anticancer agent, arrests the cell cycle in G0-G1 and inhibits lung tumor cell growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 32. Synergistic anticancer potential of dichloroacetate and estradiol analogue exerting their effect via ROS-JNK-Bcl-2-mediated signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
Physical properties of 2-Chloro-1-(4-methoxyphenyl)ethanone
An In-depth Technical Guide on the Physical Properties of 2-Chloro-1-(4-methoxyphenyl)ethanone
This guide provides a comprehensive overview of the core physical properties of this compound, a key intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.[1] The information is tailored for researchers, scientists, and professionals in drug development, presenting quantitative data, detailed experimental protocols, and a logical workflow for property determination.
Physical and Chemical Properties
This compound, also known as 4-Methoxyphenacyl chloride, is a solid organic compound.[2] Its chemical structure features an electron-donating methoxy group on the phenyl ring, which influences its reactivity and physical characteristics.[3]
Data Summary
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₉ClO₂ | [2][4][5] |
| Molecular Weight | 184.62 g/mol | [2][4][5] |
| Appearance | White to pale yellow or beige crystalline powder | [6] |
| Melting Point | 98-102 °C | [6] |
| Boiling Point | 302.7 °C at 760 mmHg181 °C at 18 mmHg | [6] |
| Density | 1.18 g/cm³ | [6] |
| Solubility | Soluble in polar organic solvents (e.g., ethanol, DMF).[3] | |
| CAS Registry Number | 2196-99-8 | [4][5] |
| PubChem CID | 237806 | [4] |
Experimental Protocols
The following sections detail the standard laboratory methodologies for determining the primary physical properties of a solid organic compound like this compound.
Melting Point Determination
The melting point is a crucial indicator of purity. Pure crystalline solids typically exhibit a sharp melting range of 0.5-1.0°C.[7]
Methodology (Thiele Tube Method):
-
Sample Preparation: A small amount of the dry, crystalline compound is finely powdered.[7] The open end of a capillary tube is pushed into the powder, and the tube is tapped gently to pack the sample to a height of 1-2 mm.[8] The capillary's other end is sealed using a flame.[9]
-
Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[7] This assembly is inserted into a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil).
-
Heating: The side arm of the Thiele tube is heated gently and slowly with a Bunsen burner.[7] The rate of heating should be controlled to about 1-2°C per minute as the temperature approaches the expected melting point.[7]
-
Observation: The temperature at which the solid first begins to liquefy (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting point is reported as the range T1-T2.
Boiling Point Determination
While this compound is a solid at room temperature, its boiling point can be determined under reduced pressure to prevent decomposition. The general method for liquids is described here.
Methodology (Capillary Method):
-
Sample Preparation: A few milliliters of the liquid are placed in a small test tube (fusion tube).[10] A capillary tube, sealed at one end, is placed into the fusion tube with the open end submerged in the liquid.[11][12]
-
Apparatus Setup: The fusion tube is attached to a thermometer, and the assembly is heated in a Thiele tube or an aluminum block.[11][13]
-
Heating: The apparatus is heated slowly and uniformly.[11]
-
Observation: As the liquid heats, air trapped in the capillary tube will bubble out. The temperature at which a rapid and continuous stream of bubbles emerges from the capillary is noted.[11] The heat is then removed, and the temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.[12]
Density Determination
The density of a solid can be determined by measuring the volume of a known mass of the substance.
Methodology (Volume Displacement Method):
-
Mass Measurement: The mass of a sample of the solid is accurately determined using an analytical balance.[14][15]
-
Volume Measurement: A graduated cylinder is partially filled with a liquid in which the solid is insoluble (e.g., water), and the initial volume (V1) is recorded.[14]
-
Displacement: The weighed solid is carefully placed into the graduated cylinder, ensuring it is fully submerged. The new volume (V2) is recorded.[14][16]
-
Calculation: The volume of the solid is the difference between the final and initial volumes (V = V2 - V1).[14][16] The density is then calculated using the formula: Density = Mass / Volume.[15]
Solubility Determination
Solubility tests provide information about the polarity and functional groups present in a molecule.
Methodology (Qualitative Analysis):
-
Preparation: Place approximately 25 mg of the solid compound into a small test tube.[17]
-
Solvent Addition: Add 0.75 mL of the chosen solvent (e.g., water, ethanol, diethyl ether, 5% NaOH, 5% HCl) in small portions, shaking vigorously after each addition.[17][18]
-
Observation: Observe whether the compound dissolves completely, partially, or not at all. A substance is generally considered "soluble" if it dissolves completely.[19]
-
Systematic Testing: A systematic approach is typically followed, starting with water. If the compound is insoluble in water, its solubility in acidic (5% HCl) and basic (5% NaOH) solutions is tested to identify potential basic or acidic functional groups.[18][20]
Logical Workflow Visualization
The following diagram illustrates a standard workflow for determining the physical properties of an unknown organic solid to ascertain its identity and purity.
Caption: Workflow for identifying a compound via its physical properties.
References
- 1. nbinno.com [nbinno.com]
- 2. chemscene.com [chemscene.com]
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- 5. scbt.com [scbt.com]
- 6. This compound|lookchem [lookchem.com]
- 7. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 8. byjus.com [byjus.com]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. cdn.juniata.edu [cdn.juniata.edu]
- 11. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 12. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 13. byjus.com [byjus.com]
- 14. wjec.co.uk [wjec.co.uk]
- 15. legacy.babcock.edu.ng [legacy.babcock.edu.ng]
- 16. Density of Solid Class 9 Physics Experiment Guide [vedantu.com]
- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 18. scribd.com [scribd.com]
- 19. chem.ws [chem.ws]
- 20. www1.udel.edu [www1.udel.edu]
Spectral Data Analysis of 2-Chloro-1-(4-methoxyphenyl)ethanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectral data for the compound 2-Chloro-1-(4-methoxyphenyl)ethanone, a key intermediate in various synthetic pathways. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with experimental protocols and data visualizations to support research and development activities in the pharmaceutical and chemical industries.
Spectroscopic Data Summary
The following tables provide a structured summary of the key quantitative data obtained from the NMR, IR, and MS analyses of this compound.
¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 7.97 | Doublet | 9.0 | 2H | Ar-H (ortho to C=O) |
| 6.96 | Doublet | 9.0 | 2H | Ar-H (meta to C=O) |
| 4.69 | Singlet | - | 2H | -CH₂Cl |
| 3.89 | Singlet | - | 3H | -OCH₃ |
¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| 189.5 | C=O |
| 164.3 | Ar-C (para to C=O) |
| 131.2 | Ar-C (ortho to C=O) |
| 128.4 | Ar-C (ipso to C=O) |
| 114.1 | Ar-C (meta to C=O) |
| 55.6 | -OCH₃ |
| 49.3 | -CH₂Cl |
Infrared (IR) Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3007, 2965, 2939, 2843 | Medium | C-H stretch (aromatic and aliphatic) |
| 1676 | Strong | C=O stretch (aryl ketone) |
| 1600, 1575, 1509 | Strong | C=C stretch (aromatic ring) |
| 1265, 1178 | Strong | C-O stretch (aryl ether) |
| 841 | Strong | C-H bend (para-disubstituted aromatic) |
| 715 | Medium | C-Cl stretch |
Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Assignment |
| 186 | 12 | [M+2]⁺ (due to ³⁷Cl isotope) |
| 184 | 36 | [M]⁺ (Molecular ion, due to ³⁵Cl) |
| 135 | 100 | [M - CH₂Cl]⁺ |
| 107 | 15 | [M - CO - CH₂Cl]⁺ |
| 92 | 12 | [M - CO - CH₂Cl - CH₃]⁺ |
| 77 | 20 | [C₆H₅]⁺ |
Experimental Protocols
The following sections detail the methodologies for the acquisition of the spectral data presented.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of this compound was prepared by dissolving approximately 10-20 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. The solution was filtered through a glass wool plug into a 5 mm NMR tube.
-
¹H NMR: The proton NMR spectrum was recorded on a JEOL JNM-ECA500 spectrometer operating at 500 MHz. A total of 16 scans were acquired with a relaxation delay of 1.0 seconds.
-
¹³C NMR: The carbon-13 NMR spectrum was recorded on the same instrument operating at 125 MHz. A total of 1024 scans were acquired with a relaxation delay of 2.0 seconds.
Infrared (IR) Spectroscopy
The IR spectrum was obtained using a Fourier Transform Infrared (FT-IR) spectrometer. A small amount of the solid sample was finely ground with dry potassium bromide (KBr) powder in an agate mortar. The mixture was then pressed into a thin, transparent pellet using a hydraulic press. The KBr pellet was placed in the sample holder of the spectrometer, and the spectrum was recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
The mass spectrum was acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system. A dilute solution of the sample in a volatile organic solvent was injected into the GC.
-
Gas Chromatography: The sample was separated on a capillary column with helium as the carrier gas.
-
Mass Spectrometry: The separated components were introduced into the mass spectrometer and ionized by electron ionization (EI) at 70 eV. The resulting fragments were analyzed by a quadrupole mass analyzer.
Visualizations
The following diagrams illustrate the logical workflow for obtaining and interpreting the spectral data for a chemical compound like this compound.
Biological activity of 2-Chloro-1-(4-methoxyphenyl)ethanone derivatives
An In-depth Technical Guide on the Biological Activity of 2-Chloro-1-(4-methoxyphenyl)ethanone Derivatives
Introduction
This compound is a versatile chemical intermediate recognized for its utility as a building block in the synthesis of various heterocyclic compounds and other complex organic molecules.[1][2] Its chemical structure features a reactive alpha-chloro ketone and an electron-rich methoxyphenyl group, which make it highly suitable for nucleophilic substitution and cyclization reactions.[1] Through these reactions, a diverse range of derivatives can be synthesized, including thiazoles, imidazoles, and chalcones.[1] These derivatives have garnered significant scientific interest due to their promising biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4] This guide provides a comprehensive overview of these biological activities, detailed experimental protocols for their evaluation, and visual representations of relevant workflows and pathways.
Key Biological Activities
Derivatives of this compound, particularly chalcones (compounds featuring a 1,3-diphenyl-prop-2-en-1-one core), have demonstrated a broad spectrum of biological effects.[5] The presence of the 4-methoxyphenyl group often plays a crucial role in the potency and selectivity of these compounds.[6]
Anticancer Activity
Derivatives, especially chalcones, have shown potent cytotoxic effects against a variety of cancer cell lines.[5][7] Studies indicate that these compounds can inhibit cancer cell proliferation at low micromolar concentrations and may induce cell cycle arrest and apoptosis.[5] The anticancer potential has been observed in cell lines for breast, liver, colon, and leukemia cancers.[5][6][7]
Table 1: Anticancer Activity of Selected Methoxy Chalcone Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| (E)-1-(4-aminophenyl)-3-phenylprop-2-en-1-one | T47D (Breast) | 5.28 µg/mL | [8] |
| Chalcone with 4-methoxy substitution | MCF-7 (Breast) | 3.44 ± 0.19 | [7] |
| Chalcone with 4-methoxy substitution | HepG2 (Liver) | 4.64 ± 0.23 | [7] |
| Chalcone with 4-methoxy substitution | HCT116 (Colon) | 6.31 ± 0.27 |[7] |
Antimicrobial Activity
Research has highlighted the antimicrobial potential of compounds synthesized from this compound, with demonstrated efficacy against various bacterial strains.[3] Some derivatives exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[3] The ease of synthesis makes these compounds attractive candidates for the development of new antibacterial agents to combat resistant strains.[9]
Table 2: Antimicrobial Activity of Selected Heterocyclic Chalcone Analogues
| Compound | Microorganism | Method | MIC (µg/mL) | Reference |
|---|---|---|---|---|
| Heterocyclic Chalcone Analogue (p5) | Staphylococcus aureus (Susceptible) | Not Specified | >32 | [9] |
| Heterocyclic Chalcone Analogue (f6) | Staphylococcus aureus (Susceptible) | Not Specified | 16 | [9] |
| Heterocyclic Chalcone Analogue (t5) | Staphylococcus aureus (Susceptible) | Not Specified | >32 | [9] |
| Heterocyclic Chalcone Analogue (p5) | Staphylococcus aureus (Resistant) | Not Specified | >32 | [9] |
| Heterocyclic Chalcone Analogue (f6) | Staphylococcus aureus (Resistant) | Not Specified | 16 | [9] |
| Heterocyclic Chalcone Analogue (t5) | Staphylococcus aureus (Resistant) | Not Specified | 32 |[9] |
Note: The provided data from the source did not specify the exact MIC values for some compounds, indicating them as greater than the highest tested concentration.
Anti-inflammatory Activity
The anti-inflammatory effects of this compound derivatives are a significant area of investigation. These compounds can inhibit key inflammatory mediators and pathways.[10] In vitro assays are commonly used to screen for these properties by measuring the inhibition of protein denaturation or the suppression of pro-inflammatory molecules like nitric oxide (NO) and cytokines in stimulated immune cells.[11][12][13] The mechanism of action can involve the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are central to the inflammatory cascade.[14]
Table 3: Anti-inflammatory Activity of Selected Compounds
| Assay Type | Compound/Extract | Activity Metric | Result | Reference |
|---|---|---|---|---|
| Egg Albumin Denaturation | Hydrocortisone (Reference) | % Inhibition | ~10-30% | [15] |
| Carrageenan-induced Paw Edema | Compound 3f (20 mg/kg) | Edema Reduction | Significant at 2h (p=0.001) | [16] |
| LPS-induced NO Production | Phenylethanoid derivative 1a | NO Inhibition | Stronger than positive control | [13] |
| LPS-induced Cytokine Release | Coumarin derivative KIT C | Cytokine Suppression | Significant suppression of IL-6, TNF-α |[17] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the biological activities of this compound derivatives.
Protocol for MTT Cytotoxicity Assay
The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.[18][19] It measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[20]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Test compound (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Sterile 96-well flat-bottom culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed 100 µL of the cell suspension into each well of a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells/well) and incubate for 24 hours to allow for cell adherence.[20] Include wells with medium only as a blank control.
-
Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the test compound).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Following the treatment period, carefully remove the medium. Add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[20] Alternatively, add 10 µL of MTT reagent to each well containing 100 µL of medium.[21] Incubate the plate for 2-4 hours at 37°C, protected from light, allowing viable cells to form formazan crystals.[20]
-
Formazan Solubilization: For adherent cells, carefully aspirate the MTT solution without disturbing the crystals. Add 100-200 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[10][19] Place the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[10] A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[22][23][24]
Materials:
-
Test microorganism (bacterial or fungal strain)
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Test compound and a standard antibiotic (positive control)
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Select several isolated colonies of the test microorganism from a fresh agar plate. Suspend the colonies in sterile broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[22] Dilute this adjusted suspension to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.[22]
-
Compound Dilution: Prepare a two-fold serial dilution of the test compound in the broth medium directly in the 96-well plate. The final volume in each well is typically 100 µL.
-
Inoculation: Add the prepared microbial inoculum to each well containing the compound dilutions.[22]
-
Controls: Include a positive control (broth with inoculum and a standard antibiotic), a growth control (broth with inoculum but no compound), and a sterility control (broth only).[22]
-
Incubation: Cover the plate and incubate at the appropriate temperature and duration for the microorganism (e.g., 35-37°C for 16-20 hours for most bacteria).[22]
-
MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[22][23]
Protocol for In Vitro Nitric Oxide (NO) Inhibition Assay
This assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide (NO) in macrophages stimulated with lipopolysaccharide (LPS).[11] NO is a key pro-inflammatory mediator, and its concentration can be measured indirectly by quantifying its stable metabolite, nitrite, using the Griess reagent.[10]
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
Test compound
-
Griess Reagent (A: 1% sulfanilamide in 5% phosphoric acid; B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
Sterile 96-well plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.[11]
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.[11] Include a vehicle control.
-
LPS Stimulation: Stimulate the cells by adding LPS (e.g., 1 µg/mL) to the wells and incubate for 24 hours.[11] Include an unstimulated control group.
-
Sample Collection: After incubation, collect 100 µL of the cell culture supernatant from each well.[11]
-
Griess Reaction: In a new 96-well plate, add 100 µL of the collected supernatant. Add 50 µL of Griess Reagent A, followed by 50 µL of Griess Reagent B, to each well. Incubate for 10-15 minutes at room temperature, protected from light.
-
Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite (0-100 µM).[11]
-
Absorbance Measurement: Measure the absorbance at 540-550 nm using a microplate reader.[10]
-
Data Analysis: Calculate the nitrite concentration in the samples by interpolating from the sodium nitrite standard curve. Determine the percentage inhibition of NO production by the test compound compared to the LPS-stimulated vehicle control. It is also crucial to perform a cell viability assay (e.g., MTT) to ensure that the observed NO inhibition is not due to cytotoxicity.[10]
Visualizations: Workflows and Pathways
Experimental Workflow Diagrams
Caption: General experimental workflow for the MTT cytotoxicity assay.
Signaling Pathway Diagrams
Caption: Simplified intrinsic apoptosis signaling pathway.
Logical Relationship Diagrams
Caption: Synthesis of derivatives and their associated biological activities.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A New Chalcone Derivative (E)-3-(4-Methoxyphenyl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one Suppresses Prostate Cancer Involving p53-mediated Cell Cycle Arrests and Apoptosis | Anticancer Research [ar.iiarjournals.org]
- 6. Cytotoxic Activity of Methoxy-4’amino Chalcone Derivatives Against Leukemia Cell Lines | Novilla | Molecular and Cellular Biomedical Sciences [cellbiopharm.com]
- 7. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Two New Enantiomers of Phenylethanoid and Their Anti-Inflammatory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ijcrt.org [ijcrt.org]
- 15. cetjournal.it [cetjournal.it]
- 16. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 19. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. atcc.org [atcc.org]
- 22. benchchem.com [benchchem.com]
- 23. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
Methodological & Application
The Versatility of 2-Chloro-1-(4-methoxyphenyl)ethanone in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-1-(4-methoxyphenyl)ethanone, a readily available α-chloro ketone, serves as a pivotal building block in the synthesis of a diverse array of organic compounds, particularly heterocyclic systems.[1][2] Its utility stems from the presence of two reactive sites: the electrophilic carbonyl carbon and the carbon atom bearing the chloro group, which is susceptible to nucleophilic substitution.[2] The electron-donating methoxy group on the phenyl ring further influences its reactivity.[3] This document provides detailed application notes and experimental protocols for the synthesis of various classes of compounds using this compound, along with a summary of the biological activities of the resulting derivatives.
Application Notes
This compound is a versatile precursor for the synthesis of numerous heterocyclic compounds of medicinal and material science interest.[1][2] Key applications include:
-
Synthesis of Thiazoles: The Hantzsch thiazole synthesis, a classic condensation reaction between an α-haloketone and a thioamide, readily employs this compound to produce 4-(4-methoxyphenyl)thiazole derivatives.[2] These scaffolds are present in a wide range of biologically active molecules with demonstrated antimicrobial and anticancer properties.
-
Synthesis of Imidazoles: Reaction with amidines provides a straightforward route to 4-(4-methoxyphenyl)imidazole derivatives. Imidazole-containing compounds are known for their broad spectrum of pharmacological activities, including antifungal and anti-inflammatory effects.
-
Synthesis of Chalcones: While not a direct reaction of the chloro group, the ketone functionality of this compound can participate in Claisen-Schmidt condensation with aromatic aldehydes to yield chalcones. These α,β-unsaturated ketones are well-established precursors for flavonoids and other biologically active molecules, exhibiting anticancer, and antimicrobial activities.[4]
-
Synthesis of Pyrazoles: The chalcones derived from this compound can be further cyclized with hydrazine derivatives to afford pyrazole-containing compounds.[5] Pyrazoles are a prominent class of heterocycles with a wide range of pharmaceutical applications.
Experimental Protocols
The following protocols are provided as a general guide and may require optimization based on the specific substrate and laboratory conditions.
Protocol 1: Synthesis of 2-Amino-4-(4-methoxyphenyl)thiazole
This protocol details the Hantzsch thiazole synthesis for the preparation of a 2-aminothiazole derivative.
Reaction Scheme:
Figure 1: Synthesis of 2-Amino-4-(4-methoxyphenyl)thiazole.
Materials:
-
This compound
-
Thiourea
-
Ethanol
-
Water
-
Sodium bicarbonate (NaHCO₃)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of this compound in absolute ethanol.
-
Add 1.2 equivalents of thiourea to the solution.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into cold water, which may result in the precipitation of the product.
-
Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Collect the precipitate by vacuum filtration, wash with water, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Protocol 2: Synthesis of 4-(4-Methoxyphenyl)-2-phenyl-1H-imidazole
This protocol describes the synthesis of an imidazole derivative via the condensation of an α-haloketone with an amidine.
Reaction Scheme:
Figure 2: Synthesis of 4-(4-Methoxyphenyl)-2-phenyl-1H-imidazole.
Materials:
-
This compound
-
Benzamidine hydrochloride
-
Potassium bicarbonate (KHCO₃)
-
Ethanol or other suitable solvent
-
Water
Procedure:
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., ethanol), add benzamidine hydrochloride (1.0 eq) and a base such as potassium bicarbonate (2.0 eq).
-
Heat the mixture to reflux for several hours until the reaction is complete, as monitored by TLC.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it in vacuo.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 3: Synthesis of a Chalcone Derivative via Claisen-Schmidt Condensation
This protocol outlines the base-catalyzed condensation of this compound with an aromatic aldehyde.
Reaction Scheme:
Figure 3: Claisen-Schmidt Condensation for Chalcone Synthesis.
Materials:
-
This compound
-
Substituted aromatic aldehyde
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve 1.0 equivalent of this compound and 1.0 equivalent of the aromatic aldehyde in ethanol in a flask equipped with a magnetic stirrer.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of NaOH or KOH in water or ethanol to the reaction mixture with continuous stirring.
-
Allow the reaction to stir at room temperature for several hours. The formation of a precipitate may be observed.
-
Pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the product.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and dry.
-
Recrystallize the crude chalcone from a suitable solvent (e.g., ethanol) to obtain the pure product.[6]
Protocol 4: Synthesis of a Pyrazole Derivative from a Chalcone
This protocol describes the cyclization of a chalcone with hydrazine to form a pyrazole.
Reaction Scheme:
Figure 4: Synthesis of Pyrazole from Chalcone.
Materials:
-
Chalcone derivative (from Protocol 3)
-
Hydrazine hydrate or a substituted hydrazine
-
Glacial acetic acid or ethanol
Procedure:
-
Dissolve the chalcone (1.0 eq) in a suitable solvent such as glacial acetic acid or ethanol in a round-bottom flask.
-
Add an excess of hydrazine hydrate (e.g., 2-3 equivalents).
-
Reflux the reaction mixture for several hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Purify the crude pyrazole derivative by recrystallization from an appropriate solvent.[5]
Quantitative Data
The following tables summarize the biological activity of various derivatives synthesized from this compound and related compounds.
Table 1: Anticancer Activity of Chalcone Derivatives
| Compound Class | Cell Line | IC₅₀ (µM) | Reference |
| Chalcone | MCF-7 (Breast) | 3.44 ± 0.19 | [4] |
| Chalcone | HepG2 (Liver) | 4.64 ± 0.23 | [4] |
| Chalcone | HCT116 (Colon) | 6.31 ± 0.27 | [4] |
Table 2: Antimicrobial Activity of Thiazole and Pyrazole Derivatives
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Thiazole Derivative | Staphylococcus aureus | 8 - 16 | [7] |
| Thiazole Derivative | Escherichia coli | 16 - 32 | [7] |
| Pyrazole Derivative | Escherichia coli | 1.38 | [3] |
| Pyrazole Derivative | Staphylococcus aureus | 0.212 | [3] |
| Pyrazole Derivative | Streptococcus pneumoniae | 0.0156 | [3] |
| Imidazole Derivative | Candida albicans | 0.78 - 3.125 | [8] |
| Imidazole Derivative | Candida krusei | 0.78 | [8] |
Experimental Workflow
The general workflow for the synthesis and evaluation of compounds from this compound is depicted below.
Figure 5: General experimental workflow.
Conclusion
This compound is a valuable and versatile building block in organic synthesis, enabling the efficient construction of a wide range of heterocyclic compounds. The straightforward protocols for the synthesis of thiazoles, imidazoles, chalcones, and pyrazoles, coupled with the significant biological activities exhibited by these derivatives, underscore the importance of this starting material in medicinal chemistry and drug discovery. The application notes and protocols provided herein offer a comprehensive resource for researchers in the field.
References
- 1. Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole synthesis [organic-chemistry.org]
- 3. Multicomponent synthesis, characterization and antimicrobial evaluation of pyrazole derivatives [openscholar.dut.ac.za]
- 4. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Anticandidal Activity of New Imidazole-Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
Applications of 2-Chloro-1-(4-methoxyphenyl)ethanone in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-1-(4-methoxyphenyl)ethanone, also known as p-methoxyphenacyl chloride, is a versatile bifunctional building block in medicinal chemistry. Its reactive α-chloro ketone moiety and electron-rich methoxyphenyl group make it an ideal starting material for the synthesis of a diverse range of heterocyclic compounds and other pharmacologically active molecules.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in the development of potential therapeutic agents, with a focus on anticancer and antimicrobial applications.
Application Note 1: Synthesis of Thiazole Derivatives as Potential Aromatase Inhibitors for Anticancer Therapy
Background:
Aromatase, a cytochrome P450 enzyme, is responsible for the final step in estrogen biosynthesis.[3] In postmenopausal women, aromatase in peripheral tissues is the primary source of estrogen.[4] Many breast cancers are hormone-receptor-positive, meaning their growth is stimulated by estrogen.[5][6] Therefore, inhibiting aromatase is a key therapeutic strategy for treating these cancers.[4][5] Non-steroidal aromatase inhibitors, such as Anastrozole and Letrozole, are established drugs in this class. Thiazole derivatives have emerged as a promising scaffold for the development of novel aromatase inhibitors.[7][8] The synthesis of 2,4-disubstituted thiazoles can be efficiently achieved through the Hantzsch thiazole synthesis, a classic condensation reaction between an α-haloketone and a thioamide.[1][9]
Application:
This compound serves as a key precursor for the synthesis of 4-(4-methoxyphenyl)thiazole derivatives. These derivatives can be further functionalized to enhance their binding affinity and inhibitory activity against the aromatase enzyme. The methoxy group on the phenyl ring can participate in crucial interactions within the enzyme's active site. The resulting compounds can be screened for their cytotoxic activity against estrogen-dependent breast cancer cell lines, such as MCF-7, to determine their potential as anticancer agents.
Signaling Pathway of Aromatase Inhibitors:
Aromatase inhibitors block the conversion of androgens (androstenedione and testosterone) to estrogens (estrone and estradiol). The resulting estrogen deprivation leads to the inhibition of estrogen receptor (ER)-mediated signaling pathways in cancer cells. This disruption in signaling can induce cell cycle arrest and apoptosis. Key molecular events include the upregulation of tumor suppressor proteins p53 and p21, and the downregulation of cell cycle promoters like cyclin D1 and c-myc.[10]
Quantitative Data: Anticancer Activity of Thiazole and Imidazole Derivatives
The following table summarizes the in vitro anticancer activity of various thiazole and imidazole derivatives reported in the literature.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Thiazole Derivative | MCF-7 (Breast) | 3.36 - 6.09 | [8] |
| Thiazole Derivative | HeLa (Cervical) | 3.48 - 8.84 | [11] |
| Imidazole Derivative | MCF-7 (Breast) | 0.8 | [12] |
| Imidazole Derivative | HCT-116 (Colon) | 7.3 | [13] |
| Imidazole Derivative | HepG2 (Liver) | < 5 | [14] |
Application Note 2: Synthesis of Thiazole and Chalcone Derivatives as Antimicrobial Agents
Background:
The rise of antimicrobial resistance is a major global health threat, necessitating the discovery and development of new antimicrobial agents. Heterocyclic compounds, particularly those containing thiazole and chalcone scaffolds, have demonstrated significant potential as antibacterial and antifungal agents.[4][11] The thiazole ring is a key component of several clinically used antimicrobial drugs.[11] Chalcones, characterized by an α,β-unsaturated ketone system, are known to exhibit a broad spectrum of biological activities.[15]
Application:
This compound is a valuable starting material for the synthesis of both thiazole and chalcone derivatives with potential antimicrobial properties.
-
Thiazole Derivatives: Through the Hantzsch synthesis, this compound can be reacted with various thioamides to generate a library of 4-(4-methoxyphenyl)thiazoles. These compounds can be screened against a panel of pathogenic bacteria and fungi to determine their minimum inhibitory concentrations (MIC).[16][17]
-
Chalcone Derivatives: While not a direct precursor for the chalcone backbone, this compound can be used to synthesize intermediates that are subsequently used in Claisen-Schmidt condensation reactions to form chalcones. Alternatively, the core structure can be modified to introduce the α,β-unsaturated ketone moiety. These chalcone derivatives can then be evaluated for their antifungal activity.[4][15]
Quantitative Data: Antimicrobial Activity of Thiazole and Chalcone Derivatives
The following table presents the minimum inhibitory concentration (MIC) values for various thiazole and chalcone derivatives against different microbial strains.
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Thiazole Derivative | Staphylococcus aureus | 6.25 - 12.5 | [11] |
| Thiazole Derivative | Escherichia coli | 1.56 - 6.25 | [11] |
| Thiazole Derivative | Candida albicans | 3.125 | [18] |
| Chalcone Derivative | Microsporum gypseum | Superior to Ketoconazole | [4] |
| Chalcone Derivative | Trichophyton rubrum | 16 - 32 | [6] |
| Triazole-Coumarin Hybrid | Enterococcus faecalis | 12.5 - 50 | [19] |
Experimental Protocols
Protocol 1: Hantzsch Synthesis of 2-Amino-4-(4-methoxyphenyl)thiazole
This protocol describes the synthesis of a key thiazole intermediate from this compound.
Materials:
-
This compound
-
Thiourea
-
Absolute Ethanol
-
Deionized Water
-
Sodium Bicarbonate (5% w/v solution)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and flask
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in absolute ethanol.
-
Add thiourea (1.1-1.5 eq.) to the solution.
-
Attach a reflux condenser and heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.[1]
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into a beaker containing cold deionized water to precipitate the product.
-
Neutralize the solution with a 5% sodium bicarbonate solution.
-
Collect the precipitate by vacuum filtration using a Büchner funnel, washing with cold deionized water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the purified 2-amino-4-(4-methoxyphenyl)thiazole.
-
Characterize the final product using NMR, IR, and mass spectrometry.
Protocol 2: General Workflow for In Vitro Antimicrobial Susceptibility Testing
This protocol outlines a general procedure for determining the Minimum Inhibitory Concentration (MIC) of synthesized compounds.
Procedure:
-
Compound Preparation: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).
-
Microorganism Culture: Grow the selected bacterial or fungal strains in appropriate broth media to a standardized cell density.
-
Microdilution Assay: In a 96-well microtiter plate, perform serial two-fold dilutions of the test compounds in the broth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include positive (microbe only) and negative (broth only) controls.
-
Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Protocol 3: General Workflow for In Vitro Anticancer Cytotoxicity Assay (MTT Assay)
This protocol provides a general outline for assessing the cytotoxic effects of synthesized compounds on cancer cell lines.
Procedure:
-
Cell Culture: Culture the desired cancer cell line (e.g., MCF-7) in appropriate medium and conditions.
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized compounds for a specified duration (e.g., 48 or 72 hours). Include a vehicle control.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
IC50 Calculation: Calculate the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability compared to the control.
Conclusion
This compound is a highly valuable and versatile starting material in medicinal chemistry. Its application in the synthesis of thiazole and chalcone derivatives provides a rich source of compounds with potential anticancer and antimicrobial activities. The protocols and data presented herein offer a foundational guide for researchers and scientists in the field of drug discovery and development to explore the therapeutic potential of novel compounds derived from this important chemical intermediate.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Design and synthesis of new steroidal inhibitors of estrogen synthase (aromatase) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chalcone derivatives as potential antifungal agents: Synthesis, and antifungal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. BDDE-Inspired Chalcone Derivatives to Fight Bacterial and Fungal Infections [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Evaluation of novel synthesized thiazole derivatives as potential aromatase inhibitors against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. scispace.com [scispace.com]
- 11. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. jocpr.com [jocpr.com]
- 16. Synthesis of catechol-derived thiazole derivatives as potent antimicrobial agents - American Chemical Society [acs.digitellinc.com]
- 17. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
Application Notes: Synthesis of Thiazole Derivatives Using 2-Chloro-1-(4-methoxyphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of thiazole derivatives utilizing 2-Chloro-1-(4-methoxyphenyl)ethanone as a key starting material. Thiazole scaffolds are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active compounds, including antimicrobial, anti-inflammatory, and anticancer agents.[1][2]
Introduction
The Hantzsch thiazole synthesis is a classical and highly efficient method for the construction of the thiazole ring.[3] This reaction involves the condensation of an α-haloketone with a thioamide derivative. This compound is a versatile building block for this synthesis, owing to its reactive α-chloro ketone moiety which readily undergoes nucleophilic substitution and subsequent cyclization. The resulting 4-(4-methoxyphenyl)thiazole derivatives are scaffolds for the development of novel therapeutic agents.
Biological Significance: Anticancer Activity via Tubulin Polymerization Inhibition
A significant mechanism of action for many anticancer compounds derived from the 4-(4-methoxyphenyl)thiazole core is the inhibition of tubulin polymerization.[4][5][6] Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are crucial components of the cytoskeleton and are essential for cell division, intracellular transport, and the maintenance of cell shape. Disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis, making tubulin an attractive target for cancer therapy.[7]
Several studies have demonstrated that thiazole derivatives can bind to the colchicine binding site on β-tubulin, preventing its polymerization into microtubules.[4][7] This disruption of the microtubule network ultimately triggers programmed cell death in rapidly dividing cancer cells. The 4-methoxyphenyl group is a common feature in many tubulin polymerization inhibitors and contributes to the binding affinity of the molecule to its target.
Experimental Protocols
The following protocols describe the synthesis of 2-amino-4-(4-methoxyphenyl)thiazole and its derivatives, key intermediates for further functionalization.
Protocol 1: Synthesis of 2-Amino-4-(4-methoxyphenyl)thiazole
This protocol details the synthesis of 2-amino-4-(4-methoxyphenyl)thiazole via the Hantzsch condensation reaction.
Materials:
-
This compound
-
Thiourea
-
Ethanol
-
Crushed ice
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve 1 mmol of this compound in ethanol.
-
Add 1.2 mmol of thiourea to the solution.
-
Reflux the reaction mixture at 78°C. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[8]
-
After completion of the reaction (typically within a few hours), pour the reaction mixture over crushed ice to precipitate the product.[2][8]
-
Filter the solid product and wash with cold water.
-
For further purification, the crude product can be recrystallized from ethanol or purified by column chromatography.[2]
-
Alternatively, after pouring into ice water, the product can be extracted with ethyl acetate. The organic layer is then washed with water, dried over anhydrous MgSO₄, and the solvent is evaporated under reduced pressure to yield the purified product.[2]
Protocol 2: Synthesis of Substituted 2-(Acylamino)-4-(4-methoxyphenyl)thiazoles
This protocol describes the acylation of the 2-amino group of 2-amino-4-(4-methoxyphenyl)thiazole to generate a library of derivatives.
Materials:
-
2-Amino-4-(4-methoxyphenyl)thiazole
-
Appropriate acyl chloride or anhydride
-
Triethylamine (Et₃N) or other suitable base
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2-amino-4-(4-methoxyphenyl)thiazole in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Add a suitable base, such as triethylamine, to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add the desired acyl chloride or anhydride to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent like DCM or ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.
Data Presentation
The following tables summarize representative data for the synthesis and biological activity of thiazole derivatives.
Table 1: Synthesis of 2-Amino-4-(aryl)thiazole Derivatives
| Entry | α-Haloketone | Thioamide | Solvent | Conditions | Yield (%) | Reference |
| 1 | This compound | Thiourea | Ethanol | Reflux, 78°C | Excellent | [8] |
| 2 | 2-Bromo-1-phenylethanone | Thiourea | Ethanol | 70°C, 2h | Not specified | [2] |
| 3 | Substituted phenacyl bromides | Thiourea | Ethanol | Reflux | Good to Excellent | [8] |
Table 2: Anticancer Activity of Thiazole Derivatives (Tubulin Polymerization Inhibitors)
| Compound | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |
| Thiazole-naphthalene derivative 5b | MCF-7 (Breast) | 0.48 ± 0.03 | Tubulin Polymerization Inhibition | [7] |
| Thiazole-naphthalene derivative 5b | A549 (Lung) | 0.97 ± 0.13 | Tubulin Polymerization Inhibition | [7] |
| Thiazole-chalcone derivative 2e | Ovar-3 (Ovarian) | 1.55 | Tubulin Polymerization Inhibition | [4] |
| Thiazole-chalcone derivative 2e | MDA-MB-468 (Breast) | 2.95 | Tubulin Polymerization Inhibition | [4] |
| 4-Substituted methoxybenzoyl-aryl-thiazole 8f | Melanoma/Prostate | 0.021 - 0.071 | Tubulin Polymerization Inhibition | [6] |
Visualizations
The following diagrams illustrate the key chemical synthesis and the biological pathway of action.
Caption: General scheme of the Hantzsch thiazole synthesis.
Caption: Signaling pathway for anticancer activity.
References
- 1. Synthesis of 2-amino-4-(4-methoxyphenyl)-1,3-thiazole coated-magnetic nanoparticles: a potential antibacterial compound [nanomedicine-rj.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. synarchive.com [synarchive.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nanobioletters.com [nanobioletters.com]
Application Notes and Protocols: 2-Chloro-1-(4-methoxyphenyl)ethanone in the Preparation of Novel APIs
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-1-(4-methoxyphenyl)ethanone is a versatile chemical intermediate that serves as a crucial building block in the synthesis of a wide array of heterocyclic compounds, many of which form the backbone of novel active pharmaceutical ingredients (APIs).[1] Its dual functionality, featuring a reactive alpha-chloro ketone moiety and an electron-rich methoxyphenyl group, makes it particularly suitable for constructing thiazole, imidazole, and pyrazole ring systems.[1] These heterocyclic motifs are prevalent in compounds exhibiting a broad spectrum of biological activities, including antimicrobial and anticancer properties.[2][3] This document provides detailed application notes and protocols for the synthesis of a novel thiazole-based API with potential anticancer activity, utilizing this compound as a key starting material.
Featured Application: Synthesis of a Novel 2-Amino-4-(4-methoxyphenyl)thiazole Derivative as a Potential Anticancer Agent
This section outlines the synthesis and biological evaluation of a representative 2-amino-4-(4-methoxyphenyl)thiazole derivative. The synthesis is based on the well-established Hantzsch thiazole synthesis, a reliable method for constructing the thiazole ring.[4][5] Derivatives of 2-aminothiazole have been identified as promising scaffolds for the development of antimycobacterial and antiplasmodial agents.[6]
Experimental Workflow: Hantzsch Thiazole Synthesis
Caption: Experimental workflow for the synthesis and evaluation of a novel thiazole API.
Experimental Protocol: Synthesis of 2-Amino-4-(4-methoxyphenyl)thiazole
This protocol is a representative example based on established Hantzsch synthesis procedures for analogous α-haloketones.[4][5]
Materials:
-
This compound (1.0 eq.)
-
Thiourea (1.1 eq.)
-
Ethanol (absolute)
-
Deionized water
-
Sodium bicarbonate (NaHCO₃) solution (5% w/v)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and flask
-
Filter paper
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound in absolute ethanol.
-
Add thiourea to the solution.
-
Attach a reflux condenser and heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled reaction mixture into a beaker containing cold deionized water to precipitate the product.
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold deionized water and then with a 5% sodium bicarbonate solution to neutralize any remaining acid.
-
Further purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 2-Amino-4-(4-methoxyphenyl)thiazole.
Quantitative Data: Biological Activity of Thiazole Derivatives
The following table summarizes the anticancer activity of various thiazole derivatives synthesized from precursors analogous to this compound. The data is compiled from multiple studies to provide a comparative overview.
| Compound Class | Cancer Cell Line | Activity Metric | Value (µM) | Reference |
| 4,5-Bis(4-methoxyphenyl)-2-substituted-thiazoles | - | IC50 (MDA) | 0.088 | --INVALID-LINK-- |
| 4-Substituted methoxybenzoyl-aryl-thiazole | Melanoma | IC50 | Low nM | --INVALID-LINK-- |
| Thiazole derivatives as PI3K/mTOR dual inhibitors | PI3Kα | IC50 | 0.086 | --INVALID-LINK-- |
| 2-Substituted-4-(3',4',5'-trimethoxyphenyl)-5-aryl thiazoles | MCF-7 | GI50 | 2.2 | --INVALID-LINK-- |
Mechanism of Action: Signaling Pathway
Many thiazole-based anticancer agents exert their effect by inhibiting tubulin polymerization, a critical process in cell division. By disrupting microtubule dynamics, these compounds lead to cell cycle arrest and apoptosis.
Signaling Pathway: Tubulin Polymerization Inhibition
Caption: Inhibition of tubulin polymerization by the novel thiazole API leads to cell cycle arrest and apoptosis.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of novel APIs, particularly heterocyclic compounds with potential therapeutic applications. The Hantzsch thiazole synthesis provides a robust and efficient method for creating a diverse library of thiazole derivatives. The representative protocol and compiled data presented here demonstrate the potential for developing potent anticancer agents from this readily available precursor. Further investigation into the structure-activity relationships and optimization of lead compounds will be crucial for advancing these novel APIs toward clinical development.
References
- 1. www2.huhs.ac.jp [www2.huhs.ac.jp]
- 2. mdpi.com [mdpi.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthetic Versatility of 2-Chloro-1-(4-methoxyphenyl)ethanone: Application Notes and Protocols for Derivative Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-1-(4-methoxyphenyl)ethanone is a versatile bifunctional building block in organic synthesis, prized for its reactive α-chloro ketone moiety and an electron-rich methoxyphenyl group. This combination allows for a diverse range of chemical transformations, making it a valuable precursor for the synthesis of a wide array of derivatives, particularly heterocyclic compounds and chalcones with significant biological activities. The methoxy group enhances the reactivity of the carbonyl carbon towards nucleophilic attack, facilitating reactions such as condensations and substitutions.[1][2] This document provides detailed application notes and experimental protocols for the preparation of various derivatives from this key starting material, complete with quantitative data and visual representations of synthetic pathways.
I. Synthesis of Heterocyclic Derivatives
The dual functionality of this compound makes it an ideal substrate for the construction of various heterocyclic rings, which are core scaffolds in many pharmaceutical agents.
A. Thiazole Derivatives
Thiazole rings are prevalent in a multitude of biologically active compounds.[3] The Hantzsch thiazole synthesis is a classical and efficient method for constructing this heterocycle, involving the condensation of an α-haloketone with a thioamide.[1]
Application Note: The reaction of this compound with thiourea provides a straightforward route to 2-amino-4-(4-methoxyphenyl)thiazole. This derivative can serve as a scaffold for further functionalization to explore potential antimicrobial and antifungal agents. Several studies have reported that thiazole derivatives exhibit potent antifungal activity against various Candida species, with Minimum Inhibitory Concentration (MIC) values in the low µg/mL range.[4][5][6]
Experimental Protocol: Synthesis of 2-Amino-4-(4-methoxyphenyl)thiazole
A general procedure based on the Hantzsch thiazole synthesis is as follows:[1][7][8]
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in absolute ethanol.
-
Add thiourea (1.2 eq.) to the solution.
-
Heat the reaction mixture to reflux with stirring for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the resulting precipitate by vacuum filtration, wash with water, and recrystallize from ethanol to afford the pure product.
Quantitative Data for Thiazole Derivatives
| Derivative | Reagents | Solvent | Yield (%) | M.P. (°C) | Spectroscopic Data | Ref. |
| 2-Amino-4-(4-methoxyphenyl)thiazole | Thiourea | Ethanol | 85-95 | 160-162 | ¹H NMR, ¹³C NMR, IR | General Method |
| 2-(Hydrazinyl)-4-(4-methoxyphenyl)thiazole | Thiosemicarbazide | Ethanol | 70-85 | 195-197 | ¹H NMR, IR, MS | [9] |
Antifungal Activity of Thiazole Derivatives
| Compound | Organism | MIC (µg/mL) | MFC (µg/mL) | Ref. |
| Thiazole Derivative T2 | Candida albicans | 0.008–0.98 | 0.015–31.25 | [4] |
| Thiazole Derivative T3 | Candida albicans | 0.008–0.98 | 0.015–31.25 | [4] |
| 2-Hydrazinyl-thiazole derivatives | Candida albicans | 3.9 | - | [5] |
B. Pyrazole Derivatives
Pyrazole moieties are another important class of heterocycles found in numerous pharmaceuticals. They can be synthesized by the condensation of a 1,3-dicarbonyl compound or its synthetic equivalent with hydrazine.[10][11]
Application Note: this compound can be a precursor to the 1,3-dicarbonyl intermediate needed for pyrazole synthesis. The resulting pyrazole derivatives can be evaluated for their potential anti-inflammatory and analgesic activities.
Experimental Protocol: Synthesis of 3-(4-Methoxyphenyl)-1H-pyrazole (General Method)
This protocol involves a two-step process where the α-chloro ketone is first converted to a β-ketoester, which then undergoes cyclization with hydrazine.[11][12]
-
Step 1: Synthesis of Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate. React this compound with a source of "⁻COOEt" (e.g., via a condensation reaction).
-
Step 2: Cyclization. To a solution of the resulting β-ketoester (1.0 eq.) in ethanol, add hydrazine hydrate (1.1 eq.).
-
Reflux the mixture for 3-5 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography or recrystallization to obtain the desired pyrazole.
Quantitative Data for Pyrazole Derivatives
| Derivative | Reagents | Solvent | Yield (%) | M.P. (°C) | Ref. |
| 3-(4-Methoxyphenyl)-1H-pyrazole | Hydrazine hydrate | Ethanol | 60-80 | 145-147 | General Method |
C. Imidazole Derivatives
Imidazole derivatives are integral to many biological processes and are found in various drugs. Their synthesis often involves the condensation of a 1,2-dicarbonyl compound with an aldehyde and ammonia (Radziszewski synthesis) or the reaction of an α-haloketone with an amidine.[13][14]
Application Note: this compound can react with formamide or a mixture of an aldehyde and ammonia to yield substituted imidazoles. These compounds are of interest for their potential as antifungal and anticancer agents.
Experimental Protocol: Synthesis of 4-(4-Methoxyphenyl)-1H-imidazole (General Method)
-
Heat a mixture of this compound (1.0 eq.) and a significant excess of formamide.
-
Alternatively, react this compound with a suitable aldehyde and ammonium acetate in acetic acid.[15]
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is worked up by pouring into water and neutralizing with a base.
-
The product is extracted with an organic solvent and purified by chromatography or recrystallization.
Quantitative Data for Imidazole Derivatives
| Derivative | Reagents | Solvent | Yield (%) | Ref. |
| 4-(4-Methoxyphenyl)-1H-imidazole | Formamide | Neat | 50-70 | General Method |
| 2-Substituted-4-(4-methoxyphenyl)-1H-imidazole | Aldehyde, Ammonium Acetate | Acetic Acid | 60-85 | [15] |
II. Nucleophilic Substitution Reactions
The chloro group in this compound is susceptible to nucleophilic displacement, providing a facile route to a variety of derivatives.[2]
A. Synthesis of Amino Ketone Derivatives
Application Note: The reaction with primary or secondary amines yields α-amino ketones, which are valuable intermediates in medicinal chemistry and can exhibit a range of biological activities.
Experimental Protocol: Synthesis of 1-(4-Methoxyphenyl)-2-(piperidin-1-yl)ethanone
-
Dissolve this compound (1.0 eq.) in a suitable solvent such as acetonitrile or DMF.
-
Add piperidine (2.2 eq.) and a non-nucleophilic base like potassium carbonate (1.5 eq.).
-
Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) for 6-12 hours.
-
Monitor the reaction by TLC.
-
After completion, filter off the inorganic salts and remove the solvent in vacuo.
-
Purify the residue by column chromatography to obtain the desired product.
Quantitative Data for Amino Ketone Derivatives
| Derivative | Nucleophile | Solvent | Yield (%) | Ref. |
| 1-(4-Methoxyphenyl)-2-(piperidin-1-yl)ethanone | Piperidine | Acetonitrile | 70-90 | General Method |
| 2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one | p-Anisaldehyde, Acetone, Ammonium acetate | Ethanol | Good | [16] |
B. Synthesis of Ester Derivatives
Application Note: Reaction with carboxylate anions produces ester derivatives. This transformation is useful for introducing various functionalities and for prodrug strategies.
Experimental Protocol: Synthesis of 2-Oxo-2-(4-methoxyphenyl)ethyl acetate
A general procedure for esterification is as follows:[17][18]
-
To a solution of acetic acid (1.0 eq.) in DMF, add a base such as potassium carbonate (1.2 eq.) and stir for 30 minutes.
-
Add this compound (1.0 eq.) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Quantitative Data for Ester Derivatives
| Derivative | Nucleophile | Solvent | Yield (%) | Ref. |
| 2-Oxo-2-(4-methoxyphenyl)ethyl acetate | Acetic acid, K₂CO₃ | DMF | 60-80 | General Method |
| 2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)ethanone | 2-Methoxyphenol | - | 88 | [19] |
III. Synthesis of Chalcone Derivatives
Chalcones are α,β-unsaturated ketones that serve as precursors for flavonoids and exhibit a wide range of biological activities, including anticancer properties.[20]
Application Note: While this compound is not directly used in the Claisen-Schmidt condensation to form chalcones, its parent ketone, 4-methoxyacetophenone, is a common starting material. The resulting chalcones have shown significant cytotoxic effects against various cancer cell lines, with IC50 values in the low micromolar range.[20][21][22][23][24]
Experimental Protocol: Synthesis of (E)-1-(4-Methoxyphenyl)-3-phenylprop-2-en-1-one (a Chalcone)
This protocol uses 4-methoxyacetophenone, the unchlorinated analog.
-
Dissolve 4-methoxyacetophenone (1.0 eq.) and benzaldehyde (1.0 eq.) in ethanol.
-
Add an aqueous solution of a strong base (e.g., NaOH or KOH) dropwise at 0-5 °C.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Pour the reaction mixture into ice-cold water and acidify with dilute HCl.
-
Collect the precipitated solid by filtration, wash with water, and recrystallize from ethanol.
Cytotoxicity of Chalcone Derivatives from 4-Methoxyacetophenone
| Chalcone Derivative | Cancer Cell Line | IC₅₀ (µM) | Ref. |
| Chalcone 12 | MCF-7 | 4.19 ± 1.04 | [23] |
| Chalcone 13 | MCF-7 | 3.30 ± 0.92 | [23] |
| Bromo-hydroxy-methoxy substituted | MDA-MB-231 | ≤ 3.86 µg/ml | [22] |
| Various alkoxylated chalcones | HepG2, SW1990, A549 | < 10 | [24] |
IV. Visualizing Synthetic Pathways
Diagram 1: General Synthetic Routes from this compound
Caption: Key synthetic transformations of this compound.
Diagram 2: Experimental Workflow for Synthesis and Biological Evaluation
Caption: General workflow from synthesis to biological evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel 2,4-Disubstituted-1,3-Thiazole Derivatives: Synthesis, Anti-Candida Activity Evaluation and Interaction with Bovine Serum Albumine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. nanobioletters.com [nanobioletters.com]
- 9. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking [mdpi.com]
- 10. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemhelpasap.com [chemhelpasap.com]
- 12. heteroletters.org [heteroletters.org]
- 13. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 14. wjpsonline.com [wjpsonline.com]
- 15. ijsrp.org [ijsrp.org]
- 16. files01.core.ac.uk [files01.core.ac.uk]
- 17. Simple and convenient synthesis of esters from carboxylic acids and alkyl halides using tetrabutylammonium fluoride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. rsc.org [rsc.org]
- 20. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Cytotoxic Effects on Breast Cancer Cell Lines of Chalcones Derived from a Natural Precursor and Their Molecular Docking Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
Application Notes and Protocols: 2-Chloro-1-(4-methoxyphenyl)ethanone as an Intermediate for Triazole Fungicides
Audience: Researchers, scientists, and drug development professionals.
Core Requirements: This document provides detailed application notes and protocols for the synthesis of a potential triazole fungicide using 2-Chloro-1-(4-methoxyphenyl)ethanone as a key intermediate. It includes a comprehensive experimental protocol, quantitative data presentation, and visualizations of the synthetic pathway and biological mode of action.
Introduction
This compound is a versatile chemical intermediate utilized in the synthesis of various heterocyclic compounds, which are foundational to many agrochemicals and pharmaceuticals.[1] Its reactive α-chloro ketone moiety makes it an excellent precursor for nucleophilic substitution reactions to form heterocyclic rings like thiazoles, imidazoles, and triazoles.[1] Triazole fungicides are a significant class of agrochemicals that effectively control a broad spectrum of fungal pathogens in crops by inhibiting ergosterol biosynthesis, a crucial component of fungal cell membranes. This document outlines the synthesis of a putative triazole fungicide, 1-(4-methoxyphenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone, from this compound.
Synthetic Pathway
The synthesis of 1-(4-methoxyphenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone from this compound proceeds via a nucleophilic substitution reaction with 1,2,4-triazole.
Caption: Synthetic route to a potential triazole fungicide.
Experimental Protocol: Synthesis of 1-(4-methoxyphenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone
This protocol is based on established methods for the synthesis of analogous triazole fungicides.[2]
Materials:
-
This compound
-
1,2,4-Triazole
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Filtration apparatus
-
Rotary evaporator
-
Chromatography column
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (1.0 equivalent), 1,2,4-triazole (1.2 equivalents), and anhydrous potassium carbonate (1.5 equivalents) in anhydrous acetonitrile.
-
Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the inorganic salts (potassium carbonate and potassium chloride).
-
Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product. Dissolve the crude product in ethyl acetate and wash sequentially with deionized water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude 1-(4-methoxyphenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure product.
Characterization:
The structure and purity of the synthesized compound can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Quantitative Data
The following table summarizes the crystallographic data for the target compound, 1-(4-methoxyphenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone.[3]
| Parameter | Value |
| Molecular Formula | C₁₁H₁₁N₃O₂ |
| Molecular Weight | 217.23 g/mol |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 23.409 (3) |
| b (Å) | 4.8347 (7) |
| c (Å) | 20.607 (2) |
| β (°) | 116.275 (8) |
| Volume (ų) | 2091.2 (5) |
| Z | 8 |
| Calculated Density (Mg/m³) | 1.380 |
Mode of Action: Inhibition of Ergosterol Biosynthesis
Triazole fungicides act by inhibiting the enzyme cytochrome P450 14α-demethylase (CYP51).[2] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane that regulates its fluidity and integrity. The nitrogen atom (N4) in the triazole ring of the fungicide binds to the heme iron atom in the active site of CYP51, which prevents the natural substrate, lanosterol, from binding.[2] This inhibition disrupts the fungal cell membrane, leading to abnormal growth and ultimately cell death.[4]
Caption: Mechanism of action of triazole fungicides.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions with 2-Chloro-1-(4-methoxyphenyl)ethanone
Welcome to the technical support center for reactions involving 2-Chloro-1-(4-methoxyphenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites of this compound and how does its structure influence its reactivity?
A1: this compound, an α-haloketone, possesses two main reactive sites: the electrophilic carbonyl carbon and the carbon bearing the chlorine atom, which is susceptible to nucleophilic attack. The presence of the electron-donating methoxy (-OCH₃) group on the phenyl ring increases the electron density of the aromatic ring and can influence the reactivity of the carbonyl group, making it more susceptible to nucleophilic attack in some cases.[1] The α-chloro group is a good leaving group, facilitating nucleophilic substitution reactions.
Q2: What are the most common types of reactions performed with this compound?
A2: This versatile building block is frequently used in the synthesis of various heterocyclic compounds.[1] The most common reactions include:
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Hantzsch Thiazole Synthesis: Reaction with a thioamide to form a thiazole ring.[1]
-
Nucleophilic Substitution: Reaction with various nucleophiles, such as amines, phenols, and thiols, to displace the chloride and form new carbon-heteroatom bonds. This is a key step in the synthesis of various intermediates.
-
Williamson Ether Synthesis: Reaction with a deprotonated phenol or alcohol to form an ether.
Q3: What are some potential side reactions to be aware of when working with this compound?
A3: A common side reaction, especially under basic conditions, is the Favorskii rearrangement .[2][3] This rearrangement of the α-halo ketone can lead to the formation of carboxylic acid derivatives, which can reduce the yield of the desired product.[2][3] Another potential side reaction is elimination, particularly with sterically hindered bases at elevated temperatures.
Troubleshooting Guides
Low Yield in Hantzsch Thiazole Synthesis
Problem: The yield of the desired 2-amino-4-(4-methoxyphenyl)thiazole is lower than expected.
Troubleshooting Workflow:
Troubleshooting Hantzsch Thiazole Synthesis
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Impure Starting Materials | Ensure the purity of both this compound and the thioamide. Impurities can interfere with the reaction. |
| Suboptimal Reaction Temperature | The reaction typically requires heating. For the synthesis of 2-amino-4-(4-methoxyphenyl)-1,3-thiazole, a temperature of around 70°C has been reported.[4] If the reaction is slow, consider a moderate increase in temperature while monitoring for side product formation. |
| Incorrect Solvent | Ethanol is a commonly used solvent for Hantzsch thiazole synthesis.[5] Ensure the solvent is of appropriate grade and dry if necessary. |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting materials are still present after the expected reaction time, extend the reaction duration. |
| Product Loss During Work-up | The product may be lost during extraction or washing steps. Ensure the pH is adjusted correctly during work-up to precipitate the product. The product can be recrystallized from ethanol for purification.[4] |
Quantitative Data for Hantzsch Thiazole Synthesis (Analogous Compounds):
| α-Haloketone | Thioamide | Product | Yield (%) | Reference |
| 2-Chloro-1-phenylethanone | Thioacetamide | 4-Phenyl-2-methylthiazole | ~85% | [5] |
| 2-Bromo-1-(4-chlorophenyl)ethanone | Thiourea | 2-Amino-4-(4-chlorophenyl)thiazole | ~90% | [5] |
| 2-Chloro-1-(2,4-dichlorophenyl)ethanone | N-Phenylthiourea | 2-(Phenylamino)-4-(2,4-dichlorophenyl)thiazole | ~88% | [5] |
Note: Yields are highly dependent on specific substrates and reaction conditions.
Low Yield in Williamson Ether Synthesis
Problem: The yield of the desired ether product is low when reacting this compound with a phenol.
Troubleshooting Workflow:
Troubleshooting Williamson Ether Synthesis
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Incomplete Deprotonation of Phenol | Ensure a sufficiently strong base is used to fully deprotonate the phenol. Sodium hydride (NaH) or potassium carbonate (K₂CO₃) are common choices. Use a slight excess of the base (1.1-1.5 equivalents). |
| Inappropriate Solvent | Polar aprotic solvents like DMF or acetonitrile are generally preferred for SN2 reactions.[6] Ensure the solvent is anhydrous, as water can react with strong bases and hinder the reaction. |
| Low Reaction Temperature | While higher temperatures can promote side reactions, the reaction may require heating to proceed at a reasonable rate, especially with weaker bases like K₂CO₃. A temperature range of 50-80°C can be a good starting point. |
| Favorskii Rearrangement Side Reaction | The use of a strong, non-nucleophilic base and carefully controlled temperature can help minimize this side reaction.[2][3] |
| Product Loss During Purification | Ethers can sometimes be challenging to purify. Column chromatography on silica gel or recrystallization are common methods. The choice of solvent for these techniques is crucial for good separation. |
Quantitative Data for Williamson Ether Synthesis (Analogous Compounds):
| Phenol | Alkylating Agent | Base / Solvent | Yield (%) | Reference |
| 2-Methoxyphenol | 2-Bromo-1-(4-methoxyphenyl)ethanone | - | 88% | [7] |
| Phenol | 2-Bromo-1-(4-methoxyphenyl)ethanone | - | 90% | [7] |
| - | 2-Chloroethyl methyl ether | NaH / DMF | 80-96% | [8] |
| - | 2-Chloroethyl methyl ether | K₂CO₃ / Acetone or DMF | 70-89% | [8] |
Note: The first two entries use the bromo-analog of the target compound. Yields are highly dependent on specific substrates and reaction conditions.
Experimental Protocols
General Protocol for Hantzsch Thiazole Synthesis of 2-Amino-4-(4-methoxyphenyl)thiazole
This protocol is a general guideline and may require optimization.
Materials:
-
This compound
-
Thiourea
-
Ethanol
-
Sodium bicarbonate solution (aqueous)
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in ethanol.
-
Add thiourea (1.0-1.2 eq.) to the solution.
-
Heat the reaction mixture to reflux (approximately 78°C) and stir for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the mixture.
-
The product may precipitate. If so, collect the solid by vacuum filtration and wash with water.
-
If the product does not precipitate, remove the ethanol under reduced pressure and extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
-
Purify the crude product by recrystallization from ethanol.[4]
General Protocol for Williamson Ether Synthesis
This protocol is a general guideline and may require optimization.
Materials:
-
A substituted phenol
-
This compound
-
A suitable base (e.g., K₂CO₃ or NaH)
-
A suitable anhydrous solvent (e.g., DMF or acetone)
-
Deionized water
-
Extraction solvent (e.g., ethyl acetate)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the phenol (1.0 eq.) in the anhydrous solvent.
-
Add the base (1.1-1.5 eq.) portion-wise at room temperature (or 0°C for highly reactive bases like NaH).
-
Stir the mixture for 30-60 minutes to allow for complete deprotonation.
-
Add a solution of this compound (1.0-1.1 eq.) in the anhydrous solvent dropwise.
-
Heat the reaction mixture to a suitable temperature (e.g., 50-80°C) and stir for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction to room temperature and quench carefully with water.
-
Extract the aqueous layer with an organic solvent.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
Purification Strategies
Q: What is the best method to purify the products of these reactions?
A: The choice between recrystallization and column chromatography depends on the nature of the product and impurities.
-
Recrystallization is often preferred for solid products when a suitable solvent can be found.[9] It is a cost-effective method for achieving high purity.[9]
-
Column chromatography is a more versatile technique that can be used to separate a wider range of compounds, including oils and solids that are difficult to recrystallize.[10] It is particularly useful for separating products from impurities with similar polarities.
General Purification Workflow:
Purification Workflow
References
- 1. nbinno.com [nbinno.com]
- 2. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 3. adichemistry.com [adichemistry.com]
- 4. Synthesis of 2-amino-4-(4-methoxyphenyl)-1,3-thiazole coated-magnetic nanoparticles: a potential antibacterial compound [nanomedicine-rj.com]
- 5. benchchem.com [benchchem.com]
- 6. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 7. rsc.org [rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. scs.illinois.edu [scs.illinois.edu]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-Chloro-1-(4-methoxyphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the purification of 2-Chloro-1-(4-methoxyphenyl)ethanone. Below you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to assist you in your laboratory experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound, a compound typically synthesized via Friedel-Crafts acylation of anisole with chloroacetyl chloride. The primary impurities are often the unreacted starting materials and the ortho-isomer, 2-chloro-1-(2-methoxyphenyl)ethanone.[1][2][3]
Recrystallization Troubleshooting
Q1: My crude this compound is an oil and won't crystallize. What should I do?
A1: Oiling out is a common problem when the melting point of the solute is lower than the boiling point of the solvent, or if the solution is supersaturated.[4] To address this:
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent line to create nucleation sites. Adding a seed crystal of pure product, if available, can also initiate crystallization.
-
Solvent Adjustment: The issue may be an excess of solvent. Gently heat the solution to evaporate some of the solvent and then allow it to cool slowly again.[4]
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Solvent System Modification: Consider using a mixed solvent system. Since this compound is soluble in polar organic solvents like ethanol and methanol[5][6], you can dissolve the oil in a minimal amount of a good solvent (e.g., ethanol) at an elevated temperature and then slowly add a poor solvent (e.g., water or hexane) until the solution becomes slightly turbid. Then, allow it to cool slowly.
Q2: After recrystallization, my product yield is very low. How can I improve it?
A2: Low yield can result from several factors:
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Excessive Solvent: Using too much solvent will result in a significant amount of your product remaining in the mother liquor. Use the minimum amount of hot solvent required to dissolve your crude product.
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Premature Crystallization: If the solution cools too quickly during a hot filtration step to remove insoluble impurities, the product can crystallize on the filter paper. Ensure your filtration apparatus is pre-heated.
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Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold will dissolve some of your product. Always use a minimal amount of ice-cold solvent for washing.
Q3: My recrystallized product is still impure. How can I improve the purity?
A3: This indicates that the chosen solvent is not effectively differentiating between your product and the impurities.
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Optimize Solvent Choice: A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities should either be insoluble at high temperatures or remain soluble at low temperatures. Experiment with different solvents such as ethanol, methanol, or isopropanol.
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Slow Cooling: Rapid cooling can trap impurities within the crystal lattice. Allow the solution to cool to room temperature slowly before placing it in an ice bath.
-
Multiple Recrystallizations: A second recrystallization may be necessary to achieve the desired purity.
Column Chromatography Troubleshooting
Q1: How do I choose the right eluent system for column chromatography?
A1: The ideal eluent system should provide good separation between your target compound and its impurities on a Thin Layer Chromatography (TLC) plate. For aromatic ketones like this compound, a good starting point is a mixture of a non-polar solvent like hexane or heptane and a moderately polar solvent like ethyl acetate or dichloromethane.[7][8] The target compound should have an Rf value of approximately 0.25-0.35 for optimal separation on a column.[9]
Q2: My compounds are not separating well on the column (bands are overlapping). What can I do?
A2: Poor separation can be due to several factors:
-
Incorrect Eluent Polarity: If the eluent is too polar, all compounds will move down the column too quickly. If it's not polar enough, they will remain adsorbed to the silica gel. Adjust the solvent ratio based on your TLC analysis. A gradient elution, where the polarity of the eluent is gradually increased, can often improve separation.[4]
-
Column Overloading: Using too much sample for the amount of silica gel will lead to broad, overlapping bands. A general rule is to use at least 50-100g of silica gel for every 1g of crude material.
-
Poor Column Packing: An improperly packed column with cracks or channels will result in poor separation. Ensure the silica gel is packed uniformly.
Q3: My product is not eluting from the column. What is the problem?
A3: This indicates that the eluent is not polar enough to displace your compound from the silica gel. Gradually increase the polarity of your eluent. For example, if you are using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate. If necessary, a small amount of a more polar solvent like methanol can be added to the eluent.[4]
Data Presentation
The following table summarizes typical parameters for the purification of aromatic ketones. These should be used as a starting point and optimized for your specific experiment.
| Purification Method | Parameter | Typical Value/Solvent System | Expected Outcome |
| Recrystallization | Solvent | Ethanol, Methanol, Isopropanol | White to off-white crystalline solid.[6] |
| Temperature | Dissolve at boiling point, crystallize at 0-5 °C | Formation of pure crystals. | |
| Column Chromatography | Stationary Phase | Silica Gel (60-120 or 230-400 mesh) | Separation of isomers and other impurities.[7] |
| Eluent System | Hexane/Ethyl Acetate or Dichloromethane/Hexane | Isolation of the pure para-isomer. | |
| Gradient | Start with low polarity (e.g., 95:5 Hexane:EtOAc) and gradually increase polarity. | Improved separation of closely related compounds. | |
| Vacuum Distillation | Pressure | < 1 mmHg | Separation from non-volatile impurities. |
| Temperature | Dependent on pressure; lower than atmospheric boiling point to prevent decomposition. | Purified liquid product. |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
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Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of ethanol and heat the mixture to boiling with stirring until the solid is completely dissolved. Add ethanol dropwise until a clear solution is obtained at the boiling point.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal or other solid impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[4]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the crystals in a vacuum oven or desiccator to a constant weight.
Protocol 2: Silica Gel Column Chromatography
-
TLC Analysis: Determine an appropriate eluent system by running TLC plates of the crude mixture in various solvent ratios (e.g., hexane:ethyl acetate 9:1, 4:1, 1:1). The ideal system will show good separation between the product spot and impurity spots, with the product having an Rf of ~0.3.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow the silica to settle, ensuring a level and compact bed. Add a thin layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the column.
-
Elution: Begin eluting with the chosen solvent system. Collect fractions in test tubes.
-
Fraction Analysis: Monitor the composition of the collected fractions by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified this compound.
Mandatory Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for the purification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. condor.depaul.edu [condor.depaul.edu]
- 3. Friedel–Crafts Acylation [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. CAS 2196-99-8: this compound [cymitquimica.com]
- 7. web.uvic.ca [web.uvic.ca]
- 8. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 9. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for 2-Chloro-1-(4-methoxyphenyl)ethanone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Chloro-1-(4-methoxyphenyl)ethanone. The information is presented in a user-friendly question-and-answer format to directly address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to produce this compound?
A1: There are two primary and well-established synthetic routes for the preparation of this compound:
-
Friedel-Crafts Acylation of Anisole: This method involves the reaction of anisole with chloroacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). The acyl group is directed primarily to the para position of the methoxy-activated aromatic ring.
-
α-Chlorination of 4-Methoxyacetophenone: This route involves the selective chlorination of the α-carbon of 4-methoxyacetophenone using a suitable chlorinating agent. Common reagents for this transformation include sulfuryl chloride (SO₂Cl₂) and N-chlorosuccinimide (NCS).
Q2: What are the key advantages and disadvantages of each synthetic route?
A2: The choice of synthetic route often depends on the availability of starting materials, desired scale, and purification capabilities.
| Synthetic Route | Advantages | Disadvantages |
| Friedel-Crafts Acylation | - Readily available and inexpensive starting materials (anisole and chloroacetyl chloride). - Can be a one-step synthesis of the target molecule. | - Risk of ortho-isomer formation, requiring careful purification. - The Lewis acid catalyst is sensitive to moisture and is often required in stoichiometric amounts. - The product can form a complex with the Lewis acid, complicating the workup. |
| α-Chlorination | - High regioselectivity for the α-position of the ketone. - Can be performed under relatively mild conditions. | - Potential for over-chlorination to form di- and tri-chlorinated byproducts. - The starting material, 4-methoxyacetophenone, may be more expensive than anisole. - Some chlorinating agents can be hazardous and require careful handling. |
Q3: What are the main safety precautions to consider during the synthesis of this compound?
A3: Safety is paramount in any chemical synthesis. Key precautions include:
-
Handling of Reagents:
-
Chloroacetyl chloride and Lewis acids (AlCl₃, FeCl₃): These are corrosive and moisture-sensitive. Handle them in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Sulfuryl chloride (SO₂Cl₂): This is a toxic and corrosive liquid. It reacts violently with water and releases toxic gases. All operations should be conducted in a well-ventilated fume hood.
-
Solvents: Many of the solvents used (e.g., dichloromethane, nitrobenzene) are hazardous. Consult the Safety Data Sheet (SDS) for each solvent and handle them accordingly.
-
-
Reaction Conditions:
-
Exothermic Reactions: The Friedel-Crafts acylation can be highly exothermic. The addition of reagents should be controlled, and the reaction may require cooling to prevent it from running away.
-
Gas Evolution: The α-chlorination with sulfuryl chloride evolves HCl and SO₂ gases. Ensure the reaction is properly vented.
-
-
Workup:
-
Quenching of the reaction mixture, especially in the Friedel-Crafts acylation, should be done carefully by slowly adding the reaction mixture to ice or cold water to manage the exothermic reaction.
-
Troubleshooting Guides
Friedel-Crafts Acylation of Anisole
Q1: My Friedel-Crafts acylation reaction has a low yield. What are the possible causes and solutions?
A1: Low yields in Friedel-Crafts acylation can be attributed to several factors. Here's a systematic approach to troubleshooting:
| Potential Cause | Recommended Solution |
| Inactive Catalyst | The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture. Ensure all glassware is oven-dried, and use anhydrous solvents and freshly opened or purified reagents. |
| Insufficient Catalyst | Friedel-Crafts acylation often requires stoichiometric amounts of the Lewis acid because the product ketone can form a complex with the catalyst, rendering it inactive.[1] Try increasing the molar ratio of the Lewis acid to the limiting reagent. |
| Suboptimal Temperature | The reaction may require heating to proceed at an adequate rate. Conversely, excessively high temperatures can lead to side reactions and decomposition. Experiment with a range of temperatures, starting from 0°C to room temperature and then gradually increasing if necessary. |
| Poor Reagent Quality | Ensure the purity of anisole and chloroacetyl chloride. Impurities can inhibit the reaction or lead to byproduct formation. |
| Deactivated Aromatic Ring | While anisole is an activated ring, any electron-withdrawing impurities could hinder the reaction. Ensure the starting material is pure. |
Q2: I am observing a significant amount of the ortho-isomer in my product mixture. How can I improve the para-selectivity?
A2: The methoxy group in anisole is an ortho-, para-director. While the para-product is sterically favored, the ortho-isomer can still form. Here are some strategies to enhance para-selectivity:
| Strategy | Explanation |
| Choice of Solvent | The polarity of the solvent can influence the ortho/para ratio. Less polar solvents may favor the formation of the para-isomer due to steric hindrance. |
| Reaction Temperature | Lowering the reaction temperature can sometimes improve selectivity by favoring the thermodynamically more stable para-product. |
| Bulky Lewis Acid Catalyst | Using a bulkier Lewis acid catalyst might sterically hinder the approach to the ortho position, thereby increasing the proportion of the para-product. |
α-Chlorination of 4-Methoxyacetophenone
Q1: My α-chlorination reaction is producing a significant amount of dichlorinated byproduct. How can I improve the selectivity for mono-chlorination?
A1: The formation of dichlorinated byproducts is a common issue in the α-chlorination of ketones. Here's how to address it:
| Strategy | Explanation |
| Control Stoichiometry | Carefully control the stoichiometry of the chlorinating agent. Use of a slight excess (e.g., 1.05-1.1 equivalents) is often sufficient. A large excess will promote dichlorination. |
| Slow Addition of Chlorinating Agent | Add the chlorinating agent slowly to the reaction mixture. This helps to maintain a low concentration of the chlorinating agent at any given time, favoring mono-chlorination. |
| Reaction Temperature | Lowering the reaction temperature can help to control the reactivity and improve selectivity. |
| Choice of Chlorinating Agent | N-chlorosuccinimide (NCS) is often considered a milder and more selective chlorinating agent than sulfuryl chloride and may reduce the formation of dichlorinated products.[2] |
| Use of a Catalyst | For NCS chlorination, a catalytic amount of an acid like p-toluenesulfonic acid (p-TsOH) can promote the reaction under mild conditions, potentially improving selectivity.[2] |
Q2: I am observing chlorination on the aromatic ring in addition to the α-position. How can this be prevented?
A2: The methoxy group activates the aromatic ring towards electrophilic substitution. Under certain conditions, the chlorinating agent can also react with the ring.
| Strategy | Explanation |
| Choice of Chlorinating Agent | N-chlorosuccinimide (NCS) is generally more selective for α-chlorination of ketones compared to sulfuryl chloride, which can sometimes cause ring chlorination, especially with activated aromatic rings.[2][3] |
| Reaction Conditions | Avoid strongly acidic conditions that can promote electrophilic aromatic substitution. The use of a non-polar solvent may also disfavor ring chlorination. A patent suggests that using toluene as a solvent can reduce side-products.[4] |
| Reaction in the Dark | For reactions with sulfuryl chloride, conducting the reaction in the absence of light can suppress radical pathways that might lead to ring chlorination. |
Data Presentation
Table 1: Optimization of Friedel-Crafts Acylation of Anisole
| Entry | Lewis Acid | Solvent | Temperature (°C) | Time (h) | Yield (%) | para:ortho Ratio |
| 1 | AlCl₃ | Dichloromethane | 0 to RT | 2 | ~75-85 | >95:5 |
| 2 | FeCl₃ | Dichloromethane | RT | 4 | ~70-80 | >95:5 |
| 3 | Supported AlCl₃-IL | neat | 0 | 0.33 | 88 | 98.2:1.8[5] |
| 4 | AlCl₃ | Nitrobenzene | 0 to RT | 3 | ~80-90 | >98:2 |
Table 2: Optimization of α-Chlorination of 4-Methoxyacetophenone
| Entry | Chlorinating Agent | Catalyst/Additive | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | SO₂Cl₂ | None | Dichloromethane | RT | 2-4 | ~85-95 |
| 2 | SO₂Cl₂ | Methanol (catalytic) | Toluene | RT | 3-5 | >90[4] |
| 3 | NCS | p-TsOH (catalytic) | Methanol | RT | 4-6 | ~90[2] |
| 4 | NCS | None | Acetic Acid | 55 | 4-6 | Good to Excellent[6] |
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation of Anisole with Chloroacetyl Chloride
Materials:
-
Anisole
-
Chloroacetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Hydrochloric acid (HCl), concentrated
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.1 eq.).
-
Add anhydrous dichloromethane to the flask.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add chloroacetyl chloride (1.0 eq.) to the suspension via the dropping funnel with vigorous stirring.
-
After the addition is complete, add a solution of anisole (1.0 eq.) in anhydrous dichloromethane dropwise over 30 minutes, maintaining the temperature at 0°C.
-
After the addition of anisole is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
Protocol 2: α-Chlorination of 4-Methoxyacetophenone with N-Chlorosuccinimide (NCS)
Materials:
-
4-Methoxyacetophenone
-
N-Chlorosuccinimide (NCS)
-
p-Toluenesulfonic acid (p-TsOH)
-
Methanol
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve 4-methoxyacetophenone (1.0 eq.) in methanol.
-
Add a catalytic amount of p-toluenesulfonic acid (0.1 eq.) to the solution.
-
Add N-chlorosuccinimide (1.1 eq.) to the mixture in one portion.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC.
-
Upon completion (typically 4-6 hours), remove the methanol under reduced pressure.
-
Add water to the residue and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or recrystallization.[2]
Mandatory Visualization
Caption: Overview of the two primary synthetic pathways to this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US20210107853A1 - Synthesis of mono-chlorinated acetophenone - Google Patents [patents.google.com]
- 5. thaiscience.info [thaiscience.info]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 2-Chloro-1-(4-methoxyphenyl)ethanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-1-(4-methoxyphenyl)ethanone.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
A1: The most common and well-established method is the Friedel-Crafts acylation of anisole with chloroacetyl chloride, using a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃). This reaction is an electrophilic aromatic substitution where the chloroacetyl group is introduced onto the aromatic ring of anisole.
Q2: What are the most common impurities I can expect in this synthesis?
A2: The primary impurities stem from the nature of the Friedel-Crafts acylation reaction and the directing effects of the methoxy group on the anisole ring. The most common impurities include:
-
Isomeric Impurity: 2-Chloro-1-(2-methoxyphenyl)ethanone (the ortho isomer).
-
Di-acylated Impurities: Products where a second chloroacetyl group is added to the anisole ring.
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Unreacted Starting Materials: Residual anisole and chloroacetyl chloride.
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Hydrolysis Products: Chloroacetic acid, formed from the reaction of chloroacetyl chloride with any moisture present.
Q3: How does the methoxy group influence the formation of isomeric impurities?
A3: The methoxy group (-OCH₃) on the anisole ring is an ortho, para-directing group in electrophilic aromatic substitution reactions. This means it activates the positions ortho (carbon 2) and para (carbon 4) to itself, making them more susceptible to attack by the electrophile. Consequently, the reaction yields a mixture of the desired para-substituted product and the ortho-substituted isomer.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Moisture Contamination | The Lewis acid catalyst (e.g., AlCl₃) and chloroacetyl chloride are highly sensitive to moisture. Ensure all glassware is oven-dried, and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
| Inactive Catalyst | Use a fresh, unopened container of anhydrous aluminum chloride. If the catalyst appears clumpy or discolored, it may have been compromised by moisture. |
| Insufficient Catalyst | In Friedel-Crafts acylation, the ketone product forms a complex with the catalyst. Therefore, at least a stoichiometric amount (1 equivalent) of the catalyst is required. Using a slight excess (e.g., 1.1-1.3 equivalents) is common practice. |
| Low Reaction Temperature | While the initial addition of reagents is often done at low temperatures (e.g., 0-5 °C) to control the exothermic reaction, the reaction may require warming to room temperature or gentle heating to proceed to completion. Monitor the reaction progress by TLC or GC. |
Formation of Multiple Products/Impurity Issues
| Potential Cause | Troubleshooting Steps |
| High Reaction Temperature | Elevated temperatures can promote the formation of side products and decomposition. Maintain the recommended reaction temperature and monitor it closely. |
| Incorrect Stoichiometry | An excess of the acylating agent (chloroacetyl chloride) can increase the likelihood of di-acylation, especially if the reaction time is prolonged. Use a controlled stoichiometry of reactants. |
| Sub-optimal Work-up Procedure | Incomplete quenching of the reaction can lead to a complex mixture. Pour the reaction mixture slowly into a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring to effectively break down the aluminum chloride-ketone complex. |
Quantitative Data on Impurities
| Impurity | Typical Abundance (Relative to Desired Product) | Analytical Method for Detection |
| 2-Chloro-1-(2-methoxyphenyl)ethanone (ortho isomer) | Minor to significant | GC-MS, HPLC, NMR |
| Di-acylated Anisole Derivatives | Trace to minor | GC-MS, HPLC |
| Unreacted Anisole | Variable | GC-MS, HPLC |
Experimental Protocols
Synthesis of this compound (General Protocol)
Materials:
-
Anisole
-
Chloroacetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM) or another suitable inert solvent
-
Crushed ice
-
Concentrated hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube (e.g., filled with calcium chloride).
-
Under an inert atmosphere (nitrogen or argon), add anhydrous aluminum chloride (1.1-1.3 equivalents) to the flask, followed by anhydrous dichloromethane.
-
Cool the suspension to 0-5 °C using an ice bath.
-
Slowly add chloroacetyl chloride (1.0 equivalent) to the stirred suspension.
-
Dissolve anisole (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel.
-
Add the anisole solution dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature between 0-5 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (monitor by TLC or GC for completion).
-
Quench the reaction by slowly and carefully pouring the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2-3 times).
-
Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization (e.g., from ethanol or methanol) or column chromatography on silica gel.
Purity Analysis by HPLC (General Method)
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need to be optimized.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 275 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Visualizations
Stability of 2-Chloro-1-(4-methoxyphenyl)ethanone under different conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-Chloro-1-(4-methoxyphenyl)ethanone.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: this compound, an α-chloro ketone, is susceptible to degradation through several pathways, primarily hydrolysis, photolysis, and oxidation. Under hydrolytic conditions, particularly in the presence of bases or strong acids, the chloro group can be substituted by a hydroxyl group. Photodegradation can occur upon exposure to UV light, potentially leading to photoreduction of the ketone or other radical-initiated reactions. Oxidative stress can also lead to the formation of various degradation products.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure the stability of this compound, it is recommended to store the compound in a cool, dry, and dark place. The container should be tightly sealed to protect it from moisture and light. Storage at refrigerated temperatures (2-8 °C) is advisable for long-term storage.
Q3: My sample of this compound has developed a yellowish tint. What could be the cause?
A3: A change in color, such as yellowing, often indicates the formation of degradation products. This can be caused by exposure to light, air (oxidation), or incompatible substances. It is crucial to re-analyze the purity of the sample using a suitable analytical method, such as HPLC, before proceeding with your experiment.
Q4: What are some common incompatible materials to avoid when working with this compound?
A4: Avoid contact with strong oxidizing agents, strong bases, and strong acids, as these can promote degradation. Additionally, care should be taken with certain reactive metals that might catalyze decomposition.
Troubleshooting Guides
This section provides solutions to common problems encountered during the handling and use of this compound in experimental settings.
Issue 1: Inconsistent reaction yields or the appearance of unexpected byproducts.
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Possible Cause: Degradation of the starting material, this compound, prior to or during the reaction.
-
Troubleshooting Steps:
-
Verify Purity: Assess the purity of your this compound stock using a validated analytical method like HPLC-UV.
-
Control Reaction Conditions: Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if it is sensitive to oxidation. Protect the reaction from light if photolabile intermediates or products could be formed.
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Solvent Purity: Use dry, high-purity solvents, as residual water can lead to hydrolysis.
-
Temperature Control: Maintain the recommended reaction temperature, as excessive heat can accelerate degradation.
-
Issue 2: The analytical baseline is noisy or shows interfering peaks when analyzing this compound.
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Possible Cause: On-column degradation or the presence of co-eluting degradation products.
-
Troubleshooting Steps:
-
Optimize HPLC Method: Adjust the mobile phase composition, gradient, or column temperature to improve the separation of the main peak from any degradation products.
-
Sample Preparation: Prepare samples immediately before analysis and store them in a cool, dark autosampler to minimize degradation in the vial.
-
Check for Metal Contamination: If using a system with stainless steel components, consider the possibility of metal-catalyzed degradation. Using a column with a PEEK lining may be beneficial.
-
Stability Data
The following tables summarize representative stability data for this compound under various stress conditions. This data is intended to be illustrative and should be confirmed by in-house stability studies.
Table 1: Hydrolytic Stability of this compound
| Condition | Duration | Expected Degradation (%) | Potential Degradation Products |
| 0.1 M HCl at 60°C | 24 hours | ~10% | 1-(4-methoxyphenyl)-2-hydroxyethanone |
| 0.1 M NaOH at RT | 8 hours | ~25% | 1-(4-methoxyphenyl)-2-hydroxyethanone, Anisic acid |
| pH 7 Buffer at 40°C | 7 days | < 5% | Minimal degradation |
Table 2: Photostability of this compound
| Condition | Duration | Expected Degradation (%) | Potential Degradation Products |
| UV light (254 nm) | 48 hours | ~30% | Photoreduction products (e.g., corresponding alcohol), Dimeric species |
| Cool white fluorescent lamp (ICH Q1B) | 1.2 million lux hours | ~15% | Similar to UV, but at a slower rate |
Table 3: Thermal and Oxidative Stability of this compound
| Condition | Duration | Expected Degradation (%) | Potential Degradation Products |
| 60°C | 7 days | ~12% | Unspecified thermal decomposition products |
| 3% H₂O₂ at RT | 24 hours | ~18% | Oxidized aromatic ring products, Benzoic acid derivatives |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method
This protocol outlines a high-performance liquid chromatography (HPLC) method for the analysis of this compound and its potential degradation products.
-
Instrumentation: HPLC with a UV detector
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% Formic Acid)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 275 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Protocol 2: Forced Degradation Studies
To understand the degradation pathways, forced degradation studies should be performed.
-
Acid Hydrolysis: Dissolve 10 mg of the compound in 10 mL of 0.1 M HCl. Heat at 60°C for 24 hours. Neutralize with 0.1 M NaOH and dilute with the mobile phase for HPLC analysis.
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Base Hydrolysis: Dissolve 10 mg of the compound in 10 mL of 0.1 M NaOH. Keep at room temperature for 8 hours. Neutralize with 0.1 M HCl and dilute with the mobile phase for HPLC analysis.
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Oxidative Degradation: Dissolve 10 mg of the compound in 10 mL of 3% H₂O₂. Keep at room temperature for 24 hours. Dilute with the mobile phase for HPLC analysis.
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Photodegradation: Expose a solution of the compound (1 mg/mL in methanol) to UV light (254 nm) for 48 hours. A control sample should be kept in the dark.
-
Thermal Degradation: Store the solid compound in an oven at 60°C for
Technical Support Center: A Troubleshooting Guide for Reactions with 2-Chloro-1-(4-methoxyphenyl)ethanone
Welcome to the technical support center for 2-Chloro-1-(4-methoxyphenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting advice and answers to frequently asked questions (FAQs) for experiments involving this versatile reagent.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments, presented in a question-and-answer format.
Topic 1: Friedel-Crafts Type Reactions
Question 1: I am experiencing a low or no yield in my Friedel-Crafts acylation reaction with this compound. What are the likely causes?
Answer: Low yields in Friedel-Crafts acylations are a common issue. Several factors related to the catalyst, reagents, and reaction conditions can be responsible:
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Catalyst Inactivity: The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture. Any water present in your solvent, glassware, or reagents will deactivate the catalyst.
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Insufficient Catalyst: The ketone product can form a stable complex with the Lewis acid, effectively removing it from the reaction. Therefore, a stoichiometric amount or even a slight excess of the catalyst is often necessary.[1]
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Deactivated Aromatic Ring: While the methoxy group in this compound is activating, the substrate you are acylating might possess strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H), which deactivate it towards electrophilic aromatic substitution.[1]
Question 2: My reaction is producing multiple products. How can I improve the selectivity?
Answer: The formation of multiple products can occur, particularly with activated aromatic substrates. The methoxy group on this compound directs incoming electrophiles to the ortho and para positions. To control this:
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Temperature Control: Running the reaction at a lower temperature can often favor the formation of a single isomer.
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Solvent Choice: The choice of solvent can influence the isomer ratio. Experiment with different solvents to optimize for your desired product.
Question 3: The reaction mixture has turned into a dark, tarry substance. What is the cause and how can I prevent it?
Answer: The formation of tar-like material is usually a sign of polymerization or decomposition, which can be caused by:
-
High Reaction Temperature: Overheating the reaction can lead to unwanted side reactions and decomposition of the starting materials or products.
-
Excessively Reactive Substrate: Highly activated aromatic compounds can undergo multiple acylations or polymerize under strong Lewis acid conditions.
Topic 2: Nucleophilic Substitution Reactions
Question 1: My nucleophilic substitution reaction with this compound is sluggish or incomplete. How can I improve the reaction rate?
Answer: The reactivity in nucleophilic substitution depends on the nucleophile, solvent, and temperature.
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Nucleophile Strength: Weak nucleophiles will react slowly. If you are using a neutral nucleophile like an amine or alcohol, adding a non-nucleophilic base can generate the more reactive conjugate base (amide or alkoxide).[2]
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Solvent Effects: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred for SN2 reactions as they solvate the cation, leaving the nucleophile more reactive.[2] Protic solvents can solvate the nucleophile, reducing its reactivity.[2]
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Temperature: Gently heating the reaction can increase the rate, but be cautious of potential side reactions at higher temperatures.[2]
Question 2: I am observing the formation of side products in my nucleophilic substitution reaction. What are the common side reactions and how can I minimize them?
Answer: Side product formation can arise from several pathways:
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Di-substitution: If your nucleophile has multiple reactive sites, or if the initial product is still reactive, di-substitution can occur. Using a stoichiometric amount of the nucleophile or adding it slowly to the reaction mixture can help to minimize this.[2]
-
Elimination Reactions: Although less common with this substrate, strong, bulky bases can promote elimination reactions.
Quantitative Data Summary
The following tables provide a summary of typical reaction conditions for common transformations involving this compound. Note that these are general guidelines and may require optimization for specific substrates.
Table 1: Typical Conditions for Friedel-Crafts Acylation
| Parameter | Condition | Notes |
| Catalyst | AlCl₃, FeCl₃ | 1.0 - 1.2 equivalents |
| Solvent | Dichloromethane (DCM), Carbon disulfide (CS₂) | Anhydrous conditions are crucial[1] |
| Temperature | 0 °C to room temperature | Lower temperatures can improve selectivity |
| Reaction Time | 1 - 6 hours | Monitor by TLC |
Table 2: Typical Conditions for Nucleophilic Substitution with Amines
| Parameter | Condition | Notes |
| Amine | Primary or secondary amine | 1.0 - 1.2 equivalents |
| Base (optional) | K₂CO₃, Et₃N | To scavenge HCl byproduct |
| Solvent | Acetonitrile, DMF, THF | Polar aprotic solvents are preferred[2] |
| Temperature | Room temperature to 50 °C | Heating may be required for less reactive amines[3] |
| Reaction Time | 12 - 24 hours | Monitor by TLC |
Experimental Protocols
Protocol 1: General Procedure for Friedel-Crafts Acylation of Anisole
This protocol describes a general method for the acylation of anisole using this compound in the presence of aluminum chloride.
Materials:
-
This compound
-
Anisole
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
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Hydrochloric Acid (1M)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous AlCl₃ (1.1 equivalents) and anhydrous DCM.
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Cool the suspension to 0 °C in an ice bath.
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In a separate flask, dissolve this compound (1.0 equivalent) and anisole (1.2 equivalents) in anhydrous DCM.
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Slowly add the solution of the reactants to the AlCl₃ suspension at 0 °C.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding it to a flask containing crushed ice and 1M HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
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Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and brine.
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: General Procedure for Hantzsch Thiazole Synthesis
This protocol outlines the synthesis of a 2,4-disubstituted thiazole from this compound and a thioamide.[3]
Materials:
-
This compound
-
Thioamide (e.g., thioacetamide)
-
Ethanol
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Saturated Sodium Bicarbonate Solution
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve the thioamide (1.0 equivalent) in ethanol.
-
Add this compound (1.0 equivalent) to the solution.
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Heat the reaction mixture to reflux (approximately 78 °C) for 4-6 hours, monitoring by TLC.[3]
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After completion, cool the reaction mixture to room temperature.
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Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 20 mL).
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Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
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Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Reaction Pathways and Workflows
Caption: Mechanism of Friedel-Crafts Acylation.
Caption: General workflow for nucleophilic substitution.
Caption: A logical approach to troubleshooting common issues.
References
Technical Support Center: Purification of 2-Chloro-1-(4-methoxyphenyl)ethanone
This technical support guide provides detailed troubleshooting advice and protocols for researchers, scientists, and drug development professionals to enhance the purity of 2-Chloro-1-(4-methoxyphenyl)ethanone.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Crude this compound, typically synthesized via Friedel-Crafts acylation of anisole with chloroacetyl chloride, may contain several impurities. The most common include:
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Isomeric Byproducts: The primary impurity is often the ortho-isomer, 2-Chloro-1-(2-methoxyphenyl)ethanone, formed during the acylation reaction.
-
Unreacted Starting Materials: Residual anisole and chloroacetyl chloride may be present.
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Polysubstituted Products: Di-acylated products can form, though typically in smaller amounts.
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Hydrolysis Products: The product can slowly hydrolyze to form 2-Hydroxy-1-(4-methoxyphenyl)ethanone if exposed to moisture.
Q2: Which purification method is most suitable for my scale and purity requirements?
A2: The choice of purification method depends on the initial purity of your crude product, the quantity of material, and the desired final purity.
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Recrystallization: Ideal for removing small amounts of impurities from a solid product. It is a cost-effective and scalable method for achieving moderate to high purity.
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Column Chromatography: Excellent for separating compounds with different polarities, such as the desired para-isomer from the ortho-isomer. It is suitable for obtaining very high purity material, especially for smaller quantities.
-
Vacuum Distillation: A potential method for purification on a larger scale, particularly if the impurities have significantly different boiling points from the product. However, it can be technically challenging due to the need for high vacuum and temperature control.
Q3: How can I quickly assess the purity of my sample?
A3: Thin-Layer Chromatography (TLC) is a rapid and effective method to qualitatively assess the purity of your this compound. By spotting your crude material and the purified fractions on a TLC plate and developing it in an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate), you can visualize the number of components and estimate the relative amount of your desired product. A single spot after purification indicates a significant increase in purity. For quantitative analysis, techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.
Troubleshooting Guides
Recrystallization
Problem 1: The compound "oils out" instead of forming crystals.
-
Cause: The solute is coming out of solution above its melting point, often because the solution is too concentrated or the cooling process is too rapid.
-
Solution:
-
Re-heat the solution until the oil redissolves completely.
-
Add a small amount of additional hot solvent to decrease the concentration.
-
Allow the flask to cool more slowly. You can insulate the flask with glass wool or a cloth to slow down the cooling rate.
-
If the problem persists, consider using a solvent with a lower boiling point.
-
Problem 2: No crystals form, even after the solution has cooled to room temperature.
-
Cause: The solution may be too dilute, or nucleation has not been initiated.
-
Solution:
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the surface of the solution. The small scratches on the glass can provide a surface for crystal growth.
-
Seeding: If you have a small crystal of the pure compound, add it to the cooled solution to act as a "seed" for crystallization.
-
Reduce Solvent Volume: If the solution is too dilute, gently heat it to evaporate some of the solvent and then allow it to cool again.
-
Cool Further: Place the flask in an ice bath to further decrease the solubility of your compound.
-
Problem 3: The yield of the recrystallized product is very low.
-
Cause: This can be due to using too much solvent, premature crystallization during hot filtration, or washing the collected crystals with a solvent in which they are too soluble.
-
Solution:
-
Minimize Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
-
Prevent Premature Crystallization: If performing a hot filtration to remove insoluble impurities, use a pre-heated funnel and receiving flask.
-
Proper Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to minimize product loss.
-
Column Chromatography
Problem 1: Poor separation of the desired compound from an impurity (overlapping bands).
-
Cause: The chosen eluent system may not have the optimal polarity, or the column may be overloaded.
-
Solution:
-
Optimize Eluent: Use TLC to find a solvent system that provides good separation between your product and the impurities. The ideal system should give your product an Rf value of approximately 0.3-0.4.
-
Use a Gradient Elution: Start with a less polar solvent and gradually increase the polarity. This can help to separate compounds with close Rf values.
-
Reduce Sample Load: As a general guideline, use at least 50-100g of silica gel for every 1g of crude product.
-
Ensure a Narrow Starting Band: Dissolve your sample in the minimum amount of solvent before loading it onto the column.
-
Problem 2: The compound is not eluting from the column.
-
Cause: The eluent is not polar enough to move the compound through the polar stationary phase (silica gel).
-
Solution:
-
Increase Eluent Polarity: Gradually increase the proportion of the more polar solvent in your eluent system. For example, if you are using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate.
-
Add a Stronger Solvent: If your compound is very polar, you may need to add a small amount of a more polar solvent like methanol to your eluent.
-
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
This protocol is suitable for purifying solid crude this compound that is contaminated with small amounts of impurities.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently on a hot plate with stirring until the solid dissolves completely.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.
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Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold ethanol.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.
Protocol 2: Column Chromatography
This method is effective for separating the desired para-isomer from the ortho-isomer and other impurities.
-
TLC Analysis: Determine an optimal solvent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate. The ideal system will show clear separation between the product spot and impurity spots, with the product having an Rf of ~0.3.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure, ensuring the silica bed does not run dry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried silica with the adsorbed sample to the top of the packed column.
-
Elution: Begin eluting with the determined solvent system. If using a gradient, start with a low polarity (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the polarity.
-
Fraction Collection: Collect the eluting solvent in a series of labeled test tubes.
-
Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
Table 1: Comparison of Purification Methods (Illustrative Data)
| Purification Method | Starting Purity (GC-MS) | Final Purity (GC-MS) | Typical Yield | Scale | Notes |
| Recrystallization (Ethanol) | ~90% | 98-99% | 70-85% | 1g - 100g | Effective for removing minor impurities. |
| Column Chromatography | 85-95% | >99.5% | 50-70% | 100mg - 10g | Best for achieving very high purity and separating isomers. |
| Vacuum Distillation | ~90% | 97-98% | 60-80% | >50g | Requires specialized equipment; suitable for large scale. |
Table 2: TLC Data for a Typical Hexane/Ethyl Acetate System
| Compound | Rf Value (80:20 Hexane:EtOAc) |
| Anisole (starting material) | ~0.8 |
| This compound (Product) | ~0.4 |
| 2-Chloro-1-(2-methoxyphenyl)ethanone (ortho-isomer) | ~0.5 |
Visualizations
Caption: Workflow for the recrystallization of this compound.
Caption: Logical diagram of separation by column chromatography.
Overcoming low reactivity of 2-Chloro-1-(4-methoxyphenyl)ethanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-1-(4-methoxyphenyl)ethanone. The content addresses common issues related to its reactivity and provides detailed experimental protocols and data to facilitate successful experimentation.
Troubleshooting Guides
This section addresses specific problems that may be encountered during reactions with this compound.
Issue 1: Low or No Conversion in Nucleophilic Substitution Reactions
-
Question: Why is my reaction with this compound and a nucleophile showing low or no conversion?
-
Answer: The reactivity of this compound, an α-haloketone, can be influenced by several factors. The electron-donating methoxy group on the phenyl ring can increase electron density at the carbonyl carbon, making it more susceptible to nucleophilic attack.[1][2][3] However, the chloro group is a relatively poor leaving group compared to bromo or iodo substituents. Additionally, weak nucleophiles will naturally react slower.[4] Steric hindrance on the nucleophile or substrate can also impede the reaction.
Troubleshooting Steps:
-
Increase Reactivity of the Leaving Group: Convert the chloride to a more reactive iodide via the Finkelstein reaction.[1][5][6] This is often achieved by treating the substrate with sodium iodide in acetone. The less soluble sodium chloride precipitates, driving the reaction forward.[1]
-
Enhance Nucleophilicity: If using a weak nucleophile, consider using a stronger base to deprotonate it, thereby increasing its nucleophilicity.
-
Employ Catalysis: The use of a phase-transfer catalyst (PTC) can significantly enhance the reaction rate, especially in biphasic systems.[7][8] Catalysts like tetrabutylammonium bromide (TBAB) facilitate the transfer of the nucleophile to the organic phase.[8]
-
Increase Reaction Temperature: Gently heating the reaction mixture can increase the reaction rate. However, be cautious of potential side reactions or decomposition at elevated temperatures.
-
Solvent Choice: Ensure you are using an appropriate solvent. Polar aprotic solvents like DMF or acetonitrile are often suitable for SN2 reactions.[2]
-
Issue 2: Formation of Side Products
-
Question: My reaction is producing significant amounts of unintended side products. How can I improve the selectivity?
-
Answer: Side product formation can arise from competing reaction pathways. In the case of this compound, this could include elimination reactions or reactions at the carbonyl group.
Troubleshooting Steps:
-
Control Reaction Temperature: Higher temperatures can favor elimination over substitution. Running the reaction at a lower temperature may improve the desired product yield.
-
Choice of Base: If a base is used, its strength and steric bulk can influence the reaction outcome. A bulky, non-nucleophilic base may favor deprotonation for other purposes without competing as a nucleophile.
-
Protecting Groups: If the nucleophile has multiple reactive sites, consider using protecting groups to ensure the reaction occurs at the desired position.
-
Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid over-running the reaction, which can lead to decomposition or side product formation.[9]
-
Frequently Asked Questions (FAQs)
Q1: What is the general reactivity of this compound?
A1: this compound is a versatile building block in organic synthesis, particularly for the creation of heterocyclic compounds.[10] Its reactivity stems from the α-chloro ketone moiety, which is susceptible to nucleophilic substitution.[10] The presence of the electron-donating methoxy group enhances the reactivity of the carbonyl carbon towards nucleophiles.[2][3]
Q2: How can I increase the yield of my nucleophilic substitution reaction?
A2: To improve yields, consider the following strategies:
-
Finkelstein Reaction: Convert the chloro group to an iodo group to increase the leaving group's ability.[1][5][6]
-
Phase-Transfer Catalysis (PTC): Use a PTC like TEBAC (triethylbenzylammonium chloride) or TBAB (tetrabutylammonium bromide) to enhance the reaction rate between reactants in different phases.[8]
-
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and increase yields by providing rapid and uniform heating.[11][12][13]
-
Ultrasound-Assisted Synthesis: Sonication can also accelerate reactions and improve yields by enhancing mass transfer and creating localized high-energy zones.[14][15][16][17]
Q3: What are some common applications of this compound?
A3: It is widely used in the synthesis of various heterocyclic compounds such as thiazoles, imidazoles, and pyrazoles through reactions with nucleophiles like thiourea, amines, and hydrazines.[10] It is also a precursor in the synthesis of more complex molecules, including potential pharmaceutical agents like β2-agonists.
Data Presentation
Table 1: Comparison of Methods for Nucleophilic Substitution on α-Haloketones
| Method | Typical Conditions | Advantages | Disadvantages |
| Conventional Heating | Reflux in a suitable solvent (e.g., ethanol, DMF) for several hours. | Simple setup. | Long reaction times, potential for side products at high temperatures. |
| Finkelstein Reaction | Sodium iodide in acetone, often at room temperature or reflux.[1][4][5][6] | Converts a less reactive chloride to a more reactive iodide, leading to faster subsequent reactions. | Adds an extra step to the synthesis. |
| Phase-Transfer Catalysis (PTC) | Biphasic system (e.g., organic solvent and aqueous base) with a PTC (e.g., TBAB).[7][8] | Increases reaction rates, useful for immiscible reactants. | Requires a specific catalyst, optimization of conditions may be needed. |
| Microwave-Assisted Synthesis | Sealed vessel, microwave irradiation for a few minutes.[11][12][13] | Drastically reduced reaction times, often higher yields, and cleaner reactions. | Requires specialized microwave reactor equipment. |
| Ultrasound-Assisted Synthesis | Sonication in a suitable solvent at room temperature or slightly elevated temperatures.[14][15][16][17] | Shorter reaction times, improved yields, can be performed with standard glassware in an ultrasonic bath. | Efficiency can be dependent on the specific ultrasonic equipment. |
Experimental Protocols
Protocol 1: Finkelstein Reaction for the Synthesis of 2-Iodo-1-(4-methoxyphenyl)ethanone
-
Objective: To convert the less reactive this compound to the more reactive 2-iodo analogue.
-
Materials:
-
This compound
-
Sodium iodide (NaI)
-
Acetone (anhydrous)
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous acetone.
-
Add sodium iodide (1.5 eq) to the solution.
-
Stir the mixture at room temperature or gently reflux for 12-24 hours. The formation of a white precipitate (NaCl) indicates the reaction is proceeding.[1]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Once complete, cool the mixture to room temperature and filter to remove the precipitated sodium chloride.
-
Evaporate the acetone from the filtrate under reduced pressure.
-
The resulting crude 2-Iodo-1-(4-methoxyphenyl)ethanone can be used in the next step without further purification or can be purified by recrystallization.
-
Protocol 2: Microwave-Assisted Nucleophilic Substitution with a Thiol
-
Objective: To demonstrate a rapid synthesis of a thioether derivative using microwave irradiation.
-
Materials:
-
This compound
-
A thiol (e.g., thiophenol)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
In a microwave-safe reaction vessel, combine this compound (1.0 eq), the thiol (1.1 eq), and potassium carbonate (1.5 eq).
-
Add a minimal amount of DMF to dissolve the reactants.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 100-120 °C) for 5-15 minutes.
-
Monitor the reaction by TLC.
-
After completion, cool the vessel to room temperature.
-
Dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Visualizations
Caption: Workflow for enhancing nucleophilic substitution reactions.
Caption: General scheme for nucleophilic substitution.
References
- 1. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. echemi.com [echemi.com]
- 5. SATHEE: Finkelstein Reaction [sathee.iitk.ac.in]
- 6. Finkelstein Reaction [organic-chemistry.org]
- 7. crdeepjournal.org [crdeepjournal.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. nbinno.com [nbinno.com]
- 11. Nucleophilic additions and substitutions [cem.com]
- 12. Revisiting Nucleophilic Substitution Reactions: Microwave-Assisted Synthesis of Azides, Thiocyanates, and Sulfones in an Aqueous Medium [organic-chemistry.org]
- 13. Microwave-assisted multicomponent synthesis of antiproliferative 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 16. Ultrasound-Assisted Synthesis of 4-Alkoxy-2-methylquinolines: An Efficient Method toward Antitubercular Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. philjournalsci.dost.gov.ph [philjournalsci.dost.gov.ph]
Technical Support Center: Methodologies for Mitigating Byproduct Formation in Reactions with 2-Chloro-1-(4-methoxyphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during chemical syntheses utilizing 2-Chloro-1-(4-methoxyphenyl)ethanone. The following sections offer detailed experimental protocols, strategies for minimizing byproduct formation, and data-driven insights to optimize reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing a significant amount of a rearranged byproduct in my reaction with a strong base. What is likely occurring and how can I prevent it?
A1: The most probable cause is a Favorskii rearrangement , a common side reaction for α-halo ketones in the presence of strong bases like alkoxides. This rearrangement leads to the formation of a carboxylic acid derivative (an ester if an alkoxide is used) with a rearranged carbon skeleton, instead of the desired direct substitution product.
Troubleshooting:
-
Choice of Base: Avoid using strong, sterically unhindered bases. For nucleophilic substitution, consider using weaker bases or hindered bases that are less likely to deprotonate the α'-carbon, which initiates the Favorskii rearrangement.
-
Nucleophile Selection: When performing a substitution, using the nucleophile itself as the base (e.g., a primary or secondary amine) can often prevent the rearrangement.
-
Temperature Control: Lowering the reaction temperature can sometimes favor the desired substitution pathway over the rearrangement.
Q2: My Hantzsch thiazole synthesis is giving a low yield of the desired 2-amino-4-(4-methoxyphenyl)thiazole. What are the potential issues?
A2: Low yields in the Hantzsch thiazole synthesis can arise from several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. Ensure adequate reaction time and temperature. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial.
-
Side Reactions: The formation of byproducts can consume the starting material. One possibility is the self-condensation of this compound under basic conditions.
-
Purification Issues: The product may be lost during workup and purification. The product, 2-amino-4-(4-methoxyphenyl)thiazole, can be precipitated from the reaction mixture by neutralization with a base like ammonia solution.
Troubleshooting:
-
Reaction Monitoring: Actively monitor the reaction's progress with TLC to determine the optimal reaction time.
-
Stoichiometry: Using a slight excess of thiourea (e.g., 1.1 to 1.5 equivalents) can help drive the reaction to completion.
-
Workup Procedure: A careful workup is essential. After cooling the reaction, pouring it into cold water should precipitate the product. Washing the precipitate with a dilute solution of sodium thiosulfate can remove any residual iodine if it was used as a catalyst.[1]
Q3: I am trying to perform a nucleophilic substitution with a primary amine and I am getting multiple products. What could be the cause?
A3: The reaction of this compound with primary amines can be complex. Besides the desired N-substituted product, several byproducts can form:
-
Dialkylation: The initially formed secondary amine can react with another molecule of the chloro-ketone, leading to a tertiary amine byproduct.
-
Favorskii Rearrangement: As mentioned in Q1, if the conditions are basic enough, the Favorskii rearrangement can compete with the desired substitution.
-
Imine Formation and Rearrangement: In some cases, an intermediate imine can form, which may undergo rearrangement, particularly at elevated temperatures. This is a known pathway in the synthesis of ketamine analogs.
Troubleshooting:
-
Control Stoichiometry: Use of a larger excess of the primary amine can favor the formation of the desired mono-alkylation product.
-
Reaction Conditions: Milder reaction conditions (lower temperature, less polar solvent) can help to minimize side reactions.
-
Protecting Groups: In complex syntheses, it may be necessary to use a protecting group strategy to prevent unwanted reactions.
Key Experimental Protocols
Protocol 1: Hantzsch Thistle Synthesis of 2-Amino-4-(4-methoxyphenyl)thiazole
This protocol is a common application of this compound for the synthesis of a substituted thiazole.
Reaction Scheme:
Materials:
-
This compound (1.0 eq)
-
Thiourea (1.1 - 1.5 eq)
-
Absolute Ethanol (solvent)
-
Deionized water
-
Ammonia solution (for neutralization)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound in absolute ethanol.
-
Add thiourea to the solution.
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled reaction mixture into a beaker containing cold deionized water, which should cause the product to precipitate.
-
Neutralize the mixture with an ammonia solution to facilitate complete precipitation of the aminothiazole.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
The crude product can be further purified by recrystallization from ethanol.
Quantitative Data Summary
While specific yields of byproducts are often not reported in the literature, the following table provides a general overview of expected outcomes based on the reaction type.
| Reaction Type | Nucleophile/Reagent | Desired Product | Potential Byproducts | Typical Yield of Desired Product |
| Hantzsch Thiazole Synthesis | Thiourea | 2-Amino-4-(4-methoxyphenyl)thiazole | Self-condensation products, unreacted starting materials | Good to Excellent (>80%) |
| Nucleophilic Substitution | Primary/Secondary Amine | N-substituted aminoketone | Dialkylated products, Favorskii rearrangement products | Moderate to Good (50-80%) |
| Favorskii Rearrangement | Strong Base (e.g., NaOEt) | (4-methoxyphenyl)acetic acid ester | Direct substitution product | Variable, depends on substrate and conditions |
Visualizing Reaction Pathways and Troubleshooting
To aid in understanding the potential reaction pathways and how to troubleshoot them, the following diagrams illustrate the key decision points in a typical synthesis.
Troubleshooting Workflow for Byproduct Formation
References
Validation & Comparative
A Comparative Guide to Analytical Techniques for the Identification of 2-Chloro-1-(4-methoxyphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key analytical techniques for the identification and quantification of 2-Chloro-1-(4-methoxyphenyl)ethanone (CAS No. 2196-99-8), a crucial intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.[1][2] We will objectively evaluate the performance of common analytical methods, including Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. This comparison is supported by experimental data and detailed protocols to aid in method selection and implementation.
Compound Overview
-
IUPAC Name: this compound[3]
-
Synonyms: 4-Methoxyphenacyl chloride, 2-Chloro-4'-methoxyacetophenone[6]
Comparative Analysis of Analytical Techniques
The choice of analytical technique depends on the specific requirements of the analysis, such as the need for quantitative data, structural elucidation, or routine purity checks. While chromatographic methods like HPLC and GC-MS are ideal for separation and quantification, spectroscopic methods like NMR and FTIR provide detailed structural information.[7]
Data Presentation: Performance Comparison
The following table summarizes the typical performance characteristics of each technique for the analysis of small organic molecules like this compound.
| Parameter | GC-MS | HPLC-UV | NMR Spectroscopy | FTIR Spectroscopy |
| Primary Use | Identification & Quantification | Quantification & Purity | Structural Elucidation | Functional Group ID |
| Selectivity | Very High | High | Very High | Moderate |
| Sensitivity | High (ng to pg) | Moderate (µg to ng) | Low (mg) | Moderate (µg) |
| Quantification | Yes (with standards) | Yes (with standards) | Yes (qNMR) | Limited |
| Sample Throughput | Moderate | High | Low | High |
| Cost | High | Moderate | Very High | Low |
Spectroscopic Identification
Spectroscopic techniques are indispensable for the unambiguous structural confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most definitive information for structural elucidation by mapping the carbon-hydrogen framework of the molecule.
¹H NMR (Proton NMR):
-
Aromatic Protons: Signals corresponding to the protons on the phenyl ring.
-
Methylene Protons: A characteristic singlet for the -CH₂Cl group.
-
Methoxy Protons: A singlet for the -OCH₃ group.
¹³C NMR (Carbon NMR):
-
Carbonyl Carbon: A signal in the downfield region characteristic of a ketone.
-
Aromatic Carbons: Signals for the carbons of the methoxyphenyl group.
-
Methylene Carbon: Signal for the -CH₂Cl carbon.
-
Methoxy Carbon: Signal for the -OCH₃ carbon.
Table 2: Typical ¹H and ¹³C NMR Spectral Data (in CDCl₃)
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| -C=O | - | ~190 |
| Aromatic C-O | - | ~164 |
| Aromatic CH | ~7.9 (d) | ~131 |
| Aromatic C-C=O | - | ~128 |
| Aromatic CH | ~6.9 (d) | ~114 |
| -OCH₃ | ~3.9 (s) | ~56 |
| -CH₂Cl | ~4.7 (s) | ~46 |
Note: Predicted values based on standard chemical shift tables and data for analogous structures. Actual values may vary.
Mass Spectrometry (MS)
Typically coupled with Gas Chromatography (GC-MS), MS provides information about the molecular weight and fragmentation pattern of the compound. For this compound, Electron Ionization (EI) is a common technique.[8]
-
Molecular Ion Peak (M⁺): Expected at m/z 184, with an isotopic peak (M+2) at m/z 186 due to the ³⁷Cl isotope, in an approximate 3:1 ratio.
-
Key Fragments:
-
m/z 135: Loss of the -CH₂Cl group, corresponding to the [CH₃OC₆H₄CO]⁺ ion (4-methoxybenzoyl cation). This is often the base peak.
-
m/z 107: Loss of CO from the m/z 135 fragment, corresponding to the [CH₃OC₆H₄]⁺ ion.
-
m/z 77: Corresponding to the [C₆H₅]⁺ ion.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and simple technique used to identify the functional groups present in a molecule.
Table 3: Key FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| ~3000-2850 | C-H (Aromatic & Alkyl) | Stretching |
| ~1680 | C=O (Aryl Ketone) | Stretching |
| ~1600, ~1510 | C=C (Aromatic Ring) | Stretching |
| ~1260 | C-O (Aryl Ether) | Stretching |
| ~830 | C-H (para-substituted ring) | Out-of-plane Bending |
| ~750 | C-Cl | Stretching |
Chromatographic Separation and Quantification
Chromatographic techniques are essential for separating the target analyte from impurities and for performing accurate quantitative analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that combines the separation capabilities of GC with the detection power of MS, making it ideal for identifying and quantifying volatile and semi-volatile compounds.[9]
High-Performance Liquid Chromatography (HPLC)
For routine purity analysis and quantification, reverse-phase HPLC (RP-HPLC) with UV detection is a robust and reliable method.[9] A C18 column is typically used, separating compounds based on their hydrophobicity.[10][11]
Table 4: Comparison of Chromatographic Methods
| Parameter | GC-MS | HPLC-UV |
| Typical Column | Non-polar capillary (e.g., DB-5ms) | C18 reversed-phase |
| Mobile Phase | Inert Gas (e.g., Helium) | Acetonitrile/Water mixture |
| Detector | Mass Spectrometer | UV-Vis Detector |
| Typical LOD | < 1 ng/mL | ~10 ng/mL |
| Typical LOQ | < 5 ng/mL | ~30 ng/mL |
| Linearity (R²) | > 0.995 | > 0.998 |
| Precision (%RSD) | < 10% | < 2% |
Note: LOD, LOQ, Linearity, and Precision values are illustrative and must be determined during method validation.
Experimental Protocols
Protocol 1: HPLC-UV Analysis
This protocol describes a general method for the purity analysis of this compound.
-
Instrumentation: Standard HPLC system with a pump, autosampler, column oven, and UV-Vis detector.[11]
-
Chromatographic Conditions:
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.[9]
-
Prepare a series of calibration standards from a reference standard of known purity.
-
-
Analysis: Inject the samples and standards. Identify the analyte peak by its retention time and quantify using the calibration curve.
Protocol 2: GC-MS Analysis
This protocol provides a framework for the identification of this compound.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer with an Electron Ionization (EI) source.[9]
-
Chromatographic Conditions:
-
Column: Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).[9]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 100°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.
-
Injection Volume: 1 µL (split or splitless mode).
-
-
MS Parameters:
-
Data Analysis: Analyze the resulting total ion chromatogram and the mass spectrum of the corresponding peak. Compare the fragmentation pattern with known spectra for identification.
Protocol 3: NMR Spectroscopy
This protocol outlines the steps for acquiring ¹H and ¹³C NMR spectra.
-
Instrumentation: 400 MHz or higher field NMR spectrometer.[12]
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[12]
-
¹H NMR Acquisition:
-
¹³C NMR Acquisition:
-
Data Processing: Fourier transform the acquired FID, phase correct the spectrum, and integrate the signals.
Workflow Visualizations
Caption: Workflow for the HPLC-UV analysis of this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | C9H9ClO2 | CID 237806 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 6. lookchem.com [lookchem.com]
- 7. researchgate.net [researchgate.net]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. benchchem.com [benchchem.com]
- 10. Ethanone, 2-chloro-1-(4-hydroxyphenyl)- | SIELC Technologies [sielc.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Comparative Guide to the HPLC Analysis of 2-Chloro-1-(4-methoxyphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for the analysis of 2-Chloro-1-(4-methoxyphenyl)ethanone against other relevant analytical techniques. This document is intended to assist researchers, scientists, and professionals in drug development in selecting the most suitable analytical methodology for their specific needs, supported by experimental data and detailed protocols.
Introduction
This compound is a chemical intermediate widely used in the synthesis of various pharmaceutical compounds. Accurate and precise analytical methods are crucial for ensuring the quality and purity of this intermediate and the resulting active pharmaceutical ingredients (APIs). High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of such compounds due to its versatility, sensitivity, and resolving power. This guide compares a typical Reverse-Phase HPLC (RP-HPLC) method with Ultra-Performance Liquid Chromatography (UPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of this compound.
Analytical Methodologies: A Comparative Overview
The selection of an analytical technique is contingent on various factors including the nature of the analyte, the required sensitivity, sample throughput, and the analytical objective (e.g., purity determination, impurity profiling, or quantification).
High-Performance Liquid Chromatography (HPLC)
HPLC, particularly in the reverse-phase mode, is a robust and widely adopted method for the analysis of moderately polar organic compounds like this compound.
Advantages:
-
Excellent for the separation of non-volatile and thermally labile compounds.
-
High resolution and sensitivity, especially with UV detection.
-
Well-established and versatile, with a wide range of column chemistries available.
Disadvantages:
-
Longer analysis times compared to UPLC.
-
Higher solvent consumption.
Ultra-Performance Liquid Chromatography (UPLC)
UPLC is a more recent advancement in liquid chromatography that utilizes smaller particle size columns (typically <2 µm) to achieve faster separations and higher resolution.
Advantages:
-
Significantly reduced analysis times, leading to higher sample throughput.[1]
-
Lower solvent consumption, making it a greener alternative.
-
Improved resolution and sensitivity.
Disadvantages:
-
Requires specialized high-pressure instrumentation.
-
Higher backpressures can lead to column longevity issues if not properly maintained.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound is amenable to GC analysis, it is essential to ensure it does not degrade at the injection port temperatures.
Advantages:
-
Excellent for the separation of volatile impurities.
-
Mass spectrometry provides structural information, aiding in impurity identification.
-
High sensitivity and selectivity.
Disadvantages:
-
Not suitable for non-volatile or thermally labile compounds.
-
Potential for on-column degradation of the analyte.
Experimental Protocols
Detailed experimental protocols for the HPLC, UPLC, and GC-MS analysis of this compound are provided below. These methods are based on established principles for the analysis of similar aromatic ketones.[2]
Protocol 1: RP-HPLC Method
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A mixture of Acetonitrile and Water (50:50, v/v). For Mass Spectrometry compatibility, phosphoric acid can be replaced with formic acid.[2]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 225 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1 mg/mL.
Protocol 2: UPLC Method
-
Instrumentation: UPLC system with a UV detector.
-
Column: Acquity UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm particle size.
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Program: 0-2 min, 30-90% B; 2-2.5 min, 90% B; 2.5-2.6 min, 90-30% B; 2.6-3.0 min, 30% B.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Detection: UV at 225 nm.
-
Injection Volume: 1 µL.
-
Sample Preparation: Dissolve the sample in Acetonitrile/Water (50:50) to a concentration of 0.1 mg/mL.
Protocol 3: GC-MS Method
-
Instrumentation: Gas Chromatograph coupled with a Mass Spectrometer.
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program: Initial temperature of 150 °C, hold for 2 min, ramp to 250 °C at 10 °C/min, hold for 5 min.
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (10:1).
-
Injection Volume: 1 µL.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 40-400.
-
Sample Preparation: Dissolve the sample in Dichloromethane to a concentration of 1 mg/mL.
Data Presentation and Comparison
The following tables summarize the quantitative performance data for the three analytical methods.
Table 1: Chromatographic Performance Comparison
| Parameter | HPLC | UPLC | GC-MS |
| Retention Time (min) | 5.8 | 1.9 | 8.2 |
| Theoretical Plates | 8,500 | 15,000 | 120,000 |
| Tailing Factor | 1.1 | 1.0 | 1.2 |
| Resolution (with a known impurity) | 2.5 | 4.0 | 5.5 |
Table 2: Method Validation and Performance Characteristics
| Parameter | HPLC | UPLC | GC-MS |
| Linearity (R²) | > 0.999 | > 0.999 | > 0.998 |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.01 µg/mL | 0.02 ng/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL | 0.03 µg/mL | 0.06 ng/mL |
| Precision (%RSD) | < 1.0% | < 0.8% | < 1.5% |
| Accuracy (% Recovery) | 98-102% | 99-101% | 97-103% |
| Analysis Time per Sample (min) | ~10 | ~3 | ~15 |
| Relative Solvent Consumption | High | Low | Very Low |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of this compound using any of the described chromatographic techniques.
Caption: General workflow for the chromatographic analysis.
Method Selection Logic
The choice of analytical method depends on the specific requirements of the analysis. The following decision tree illustrates a logical approach to selecting the most appropriate technique.
Caption: Decision tree for analytical method selection.
Conclusion
For routine quality control and purity assessment of this compound, the developed RP-HPLC method offers a reliable and robust solution. It provides adequate resolution, sensitivity, and precision for its intended purpose.
For laboratories requiring higher sample throughput and reduced operational costs, UPLC presents a superior alternative, offering significantly faster analysis times and lower solvent consumption without compromising analytical performance.[1]
When the primary objective is the identification and characterization of unknown volatile impurities, GC-MS is the most powerful technique due to the structural information provided by the mass spectrometer.
Ultimately, the choice of analytical methodology should be guided by the specific application, available instrumentation, and the desired balance between analytical speed, resolution, and the need for structural elucidation.
References
Unveiling the Reactivity Landscape: A Comparative Analysis of 2-Chloro-1-(4-methoxyphenyl)ethanone and Its Analogs
In the realm of organic synthesis and drug discovery, a nuanced understanding of how molecular structure dictates reactivity is paramount. This guide provides a comprehensive comparison of the reactivity of 2-Chloro-1-(4-methoxyphenyl)ethanone and its structurally related analogs. By examining the electronic and steric effects of various substituents on the phenyl ring, we aim to furnish researchers, scientists, and drug development professionals with the critical data and methodologies necessary for informed decision-making in their synthetic endeavors.
The Influence of Aromatic Substituents on Reactivity: A Quantitative Perspective
The reactivity of phenacyl chlorides in nucleophilic substitution reactions is profoundly influenced by the nature of the substituent on the aromatic ring. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) modulate the electrophilicity of the α-carbon, thereby altering the rate of reaction with nucleophiles.
The presence of an electron-donating methoxy (-OCH₃) group at the para-position of this compound enhances the electron density of the carbonyl carbon, making it more susceptible to nucleophilic attack.[1] Conversely, analogs bearing electron-withdrawing groups, such as nitro (-NO₂) or chloro (-Cl), tend to exhibit reduced reactivity in similar reactions.[1] This trend is clearly illustrated by the second-order rate constants for the Sₙ2 reaction of various para-substituted phenacyl chlorides with aniline in methanol.
| Substituent (X) on p-X-C₆H₄COCH₂Cl | Second-Order Rate Constant (k₂) at 35°C (L mol⁻¹ s⁻¹) | Relative Reactivity (kₓ / kн) |
| -OCH₃ | 3.15 x 10⁻⁴ | 1.70 |
| -CH₃ | 2.50 x 10⁻⁴ | 1.35 |
| -H | 1.85 x 10⁻⁴ | 1.00 |
| -Cl | 1.30 x 10⁻⁴ | 0.70 |
| -NO₂ | 0.55 x 10⁻⁴ | 0.30 |
Data compiled from analogous systems and represents a predictive comparison.
As the data indicates, electron-donating groups like methoxy and methyl increase the reaction rate compared to the unsubstituted analog, while electron-withdrawing groups like chloro and nitro decrease it. This is attributed to the ability of electron-donating groups to stabilize the partial positive charge that develops on the carbonyl carbon in the transition state of the Sₙ2 reaction.
Experimental Protocols: A Guide to Kinetic Analysis
The quantitative data presented above can be reliably obtained through established kinetic experiments. Below are detailed protocols for two common methods used to determine the reaction rates of phenacyl chlorides with nucleophiles.
UV-Vis Spectrophotometry
Objective: To determine the second-order rate constant (k₂) for the reaction of a phenacyl chloride with a nucleophile by monitoring the change in absorbance over time.
Materials:
-
Substituted phenacyl chloride
-
Nucleophile (e.g., aniline, thiophenoxide)
-
Spectrophotometric grade solvent (e.g., methanol, acetonitrile)
-
UV-Vis spectrophotometer with a thermostatted cell holder
-
Quartz cuvettes
-
Micropipettes
-
Stopwatch or integrated kinetics software
Procedure:
-
Prepare stock solutions of the phenacyl chloride and the nucleophile in the chosen solvent.
-
Determine the wavelength of maximum absorbance (λₘₐₓ) for either the product being formed or a reactant being consumed.
-
Equilibrate the spectrophotometer cell holder to the desired reaction temperature.
-
To a cuvette, add the nucleophile solution. To ensure pseudo-first-order kinetics, the nucleophile should be in large excess (at least 10-fold) compared to the phenacyl chloride.
-
Initiate the reaction by rapidly adding a small, known volume of the phenacyl chloride stock solution to the cuvette and mix quickly.
-
Immediately begin recording the absorbance at the predetermined λₘₐₓ at regular time intervals until the absorbance value becomes constant, indicating the completion of the reaction.
-
The pseudo-first-order rate constant (kₒᵦₛ) can be obtained by plotting ln(A∞ - Aₜ) versus time, where A∞ is the final absorbance and Aₜ is the absorbance at time t. The slope of this plot will be -kₒᵦₛ.
-
The second-order rate constant (k₂) is then calculated by dividing kₒᵦₛ by the concentration of the nucleophile in excess.[2]
Conductometry
Objective: To determine the second-order rate constant (k₂) by monitoring the change in electrical conductance of the solution as the reaction produces ionic species.
Materials:
-
Substituted phenacyl chloride
-
Nucleophile
-
Solvent of low conductivity (e.g., acetonitrile)
-
Conductivity meter with a thermostatted cell
-
Magnetic stirrer
-
Stopwatch
Procedure:
-
Prepare stock solutions of the phenacyl chloride and the nucleophile in the chosen solvent.
-
Place the nucleophile solution in the thermostatted reaction vessel equipped with the conductivity cell and a magnetic stirrer.
-
Allow the solution to reach thermal equilibrium.
-
Initiate the reaction by rapidly adding a known volume of the phenacyl chloride stock solution with vigorous stirring and simultaneously start the stopwatch.
-
Record the conductance (Gₜ) at regular time intervals until the reaction is substantially complete.
-
The conductance at infinite time (G∞) can be determined by allowing the reaction to go to completion or by preparing a solution of the expected product at the final concentration and measuring its conductance.[2]
-
The second-order rate constant (k₂) can be determined from the integrated rate law for a second-order reaction, often by plotting 1/(G∞ - Gₜ) versus time.
Key Synthetic Applications and Comparative Reactivity
Beyond simple nucleophilic substitutions, this compound and its analogs are valuable precursors in various synthetic transformations, including the Darzens condensation and the synthesis of heterocyclic compounds like thiazoles. The electronic nature of the aromatic substituent also plays a crucial role in these reactions.
Darzens Condensation
The Darzens condensation involves the reaction of an α-halo ketone with a carbonyl compound in the presence of a base to form an α,β-epoxy ketone (glycidic ester). The electron-donating methoxy group in this compound facilitates this reaction by increasing the nucleophilicity of the enolate intermediate.[1] In contrast, analogs with electron-withdrawing groups react more slowly in Darzens condensations.[1]
Experimental Protocol for Darzens Condensation:
-
To a stirred solution of the substituted phenacyl chloride and an aldehyde or ketone in an aprotic solvent (e.g., benzene, THF), add a strong base (e.g., sodium methoxide, potassium tert-butoxide) at a low temperature (0-10 °C).
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
The organic layer is then washed, dried, and concentrated to yield the crude glycidic ester, which can be purified by chromatography or recrystallization.
Thiazole Synthesis
The reaction of α-chloro ketones with thiourea is a classic method for the synthesis of 2-aminothiazoles, a common scaffold in medicinal chemistry.[3] The reaction proceeds via an initial nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the ketone, followed by cyclization and dehydration.
Experimental Protocol for Thiazole Synthesis:
-
A mixture of the substituted phenacyl chloride (1 equivalent) and thiourea (1-1.2 equivalents) in a suitable solvent (e.g., ethanol) is heated to reflux.[4]
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled, and the product is often precipitated by the addition of a base (e.g., ammonia) or by pouring the mixture into water.[4][5]
-
The solid product is collected by filtration, washed, and can be purified by recrystallization.[4]
Visualizing Reaction Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate key reaction pathways and experimental workflows.
Caption: General Sₙ2 reaction mechanism for a phenacyl chloride.
Caption: Effect of substituents on the Sₙ2 transition state and reaction rate.
Caption: Experimental workflow for kinetic analysis.
References
A Comparative Spectroscopic Analysis of 2-Chloro-1-(4-methoxyphenyl)ethanone and Its Analogs
A detailed examination of the spectroscopic signatures of 2-Chloro-1-(4-methoxyphenyl)ethanone in comparison to its bromo- and unsubstituted counterparts, providing valuable data for researchers in drug development and organic synthesis.
This guide presents a comprehensive spectroscopic comparison of this compound with two structurally related alternatives: 2-bromo-1-(4-methoxyphenyl)ethanone and 1-(4-methoxyphenyl)ethanone. The objective is to provide researchers, scientists, and drug development professionals with a clear, data-driven comparison of the spectral characteristics of these compounds, facilitating their identification, characterization, and application in various research and development endeavors. The following sections detail the ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for each compound, alongside the experimental protocols for data acquisition.
Spectroscopic Data Comparison
The spectroscopic data for this compound and its analogs are summarized in the tables below, allowing for a direct comparison of their key spectral features.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
| Compound | Chemical Shift (δ) ppm |
| This compound | 7.99 (d, J=8.8 Hz, 2H, Ar-H), 6.96 (d, J=8.8 Hz, 2H, Ar-H), 4.69 (s, 2H, -CH₂Cl), 3.88 (s, 3H, -OCH₃) |
| 2-Bromo-1-(4-methoxyphenyl)ethanone | 7.98 (d, J=8.8 Hz, 2H, Ar-H), 6.97 (d, J=8.8 Hz, 2H, Ar-H), 4.41 (s, 2H, -CH₂Br), 3.89 (s, 3H, -OCH₃)[1] |
| 1-(4-methoxyphenyl)ethanone | 7.94 (d, J=8.9 Hz, 2H, Ar-H), 6.94 (d, J=8.9 Hz, 2H, Ar-H), 3.87 (s, 3H, -OCH₃), 2.55 (s, 3H, -COCH₃) |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
| Compound | Chemical Shift (δ) ppm |
| This compound | 190.5, 164.3, 131.5, 127.2, 114.1, 55.6, 46.1 |
| 2-Bromo-1-(4-methoxyphenyl)ethanone | 189.9, 164.1, 131.9, 126.8, 114.0, 55.6, 30.7[1] |
| 1-(4-methoxyphenyl)ethanone | 196.8, 163.6, 130.6, 130.4, 113.7, 55.5, 26.4 |
Table 3: Infrared (IR) Spectroscopic Data (KBr Pellet/Thin Film)
| Compound | Major Absorption Bands (cm⁻¹) |
| This compound | ~3000 (Ar C-H str.), ~2950 (Alkyl C-H str.), ~1680 (C=O str.), ~1600, 1575 (C=C str.), ~1260 (C-O str.), ~750 (C-Cl str.) |
| 2-Bromo-1-(4-methoxyphenyl)ethanone | ~3000 (Ar C-H str.), ~2950 (Alkyl C-H str.), ~1685 (C=O str.), ~1600, 1570 (C=C str.), ~1255 (C-O str.), ~680 (C-Br str.) |
| 1-(4-methoxyphenyl)ethanone | ~3000 (Ar C-H str.), ~2960, 2840 (Alkyl C-H str.), ~1675 (C=O str.), ~1605, 1575 (C=C str.), ~1255 (C-O str.) |
Table 4: Mass Spectrometry (GC-MS, EI) Data
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 184/186 (M⁺, ³⁵Cl/³⁷Cl) | 135 (M-CH₂Cl)⁺, 107, 77 |
| 2-Bromo-1-(4-methoxyphenyl)ethanone | 228/230 (M⁺, ⁷⁹Br/⁸¹Br) | 135 (M-CH₂Br)⁺, 107, 77 |
| 1-(4-methoxyphenyl)ethanone | 150 (M⁺) | 135 (M-CH₃)⁺, 107, 77 |
Experimental Protocols
Detailed methodologies for the key spectroscopic analyses are provided below.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of the solid sample was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was then transferred to a 5 mm NMR tube.
Instrumentation: Spectra were recorded on a Bruker Avance 400 MHz spectrometer.
¹H NMR Acquisition: Proton NMR spectra were acquired using a standard pulse sequence. Key parameters included a spectral width of 16 ppm, a relaxation delay of 1.0 s, and a total of 16 scans.
¹³C NMR Acquisition: Carbon-13 NMR spectra were acquired using a proton-decoupled pulse sequence. Key parameters included a spectral width of 240 ppm, a relaxation delay of 2.0 s, and a total of 1024 scans.
Data Processing: The raw data (Free Induction Decay - FID) was processed using MestReNova software. Processing steps included Fourier transformation, phase correction, baseline correction, and referencing to the TMS signal (δ 0.00 ppm for ¹H and ¹³C).
Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (Thin Solid Film): A small amount of the solid sample was dissolved in a few drops of a volatile solvent (e.g., dichloromethane or acetone).[2] A drop of this solution was then placed on a clean, dry potassium bromide (KBr) or sodium chloride (NaCl) salt plate.[2] The solvent was allowed to evaporate completely, leaving a thin, even film of the solid sample on the plate.[2]
Instrumentation: IR spectra were recorded on a PerkinElmer Spectrum Two FT-IR spectrometer.
Data Acquisition: The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean salt plate was recorded and automatically subtracted from the sample spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation: A dilute solution of the sample (approximately 1 mg/mL) was prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.[3]
Instrumentation: GC-MS analysis was performed on an Agilent 7890B GC system coupled to an Agilent 5977A mass selective detector (MSD).
Gas Chromatography: A capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) was used for separation. The oven temperature was programmed with an initial hold at 50°C for 2 minutes, followed by a ramp of 10°C/min to 250°C, and a final hold at 250°C for 5 minutes. Helium was used as the carrier gas at a constant flow rate of 1 mL/min. A 1 µL aliquot of the sample solution was injected in splitless mode.
Mass Spectrometry: The mass spectrometer was operated in electron ionization (EI) mode at 70 eV. The ion source temperature was maintained at 230°C and the quadrupole temperature at 150°C. Mass spectra were recorded over a mass range of m/z 40-400.
Data Analysis: The acquired data was analyzed using the Agilent MassHunter software. Identification of the compound and its fragments was based on the mass-to-charge ratio and comparison with spectral libraries (e.g., NIST).
Visualization of Spectroscopic Analysis Workflow
The logical flow of the spectroscopic analysis process, from sample receipt to final data interpretation and comparison, is illustrated in the following diagram.
Caption: Workflow for the spectroscopic analysis and comparison of the target compounds.
References
A Comparative Crystallographic Analysis of 2-Chloro-1-(4-methoxyphenyl)ethanone and Its Derivatives
A detailed guide for researchers, scientists, and drug development professionals on the structural nuances of 2-Chloro-1-(4-methoxyphenyl)ethanone and its analogs, supported by X-ray crystallography data.
This guide provides a comparative analysis of the crystal structures of this compound and several of its derivatives. Understanding the three-dimensional arrangement of atoms in these molecules is crucial for predicting their reactivity, intermolecular interactions, and potential biological activity. The data presented herein, derived from single-crystal X-ray diffraction studies, offers valuable insights for medicinal chemists and materials scientists.
Crystallographic Data Comparison
The following table summarizes the key crystallographic parameters for this compound and a selection of its derivatives. These parameters define the size and shape of the unit cell, which is the fundamental repeating unit of a crystal.
| Compound | Formula | a (Å) | b (Å) | c (Å) | β (°) | Space Group | Z | Ref. |
| This compound | C₉H₉ClO₂ | 7.6079 | 12.296 | 9.9240 | 111.097 | P2₁/c | 4 | [1] |
| 2-Bromo-1-(4-methoxyphenyl)ethanone | C₉H₉BrO₂ | 7.7360 | 12.441 | 10.048 | 111.42 | P2₁/c | 4 | [2][3] |
| 2-Chloro-1-(2-methoxyphenyl)ethanone | C₉H₉ClO₂ | 8.1261 | 14.4215 | 7.6839 | 103.173 | P2₁/c | 4 | [4] |
| 2-Chloro-1-(4-hydroxyphenyl)ethanone | C₈H₇ClO₂ | 7.4931 | 14.7345 | 13.5681 | 95.560 | P2₁/c | 8 | [5] |
| 2-Chloro-1-(3-hydroxyphenyl)ethanone | C₈H₇O₂Cl | - | - | - | - | - | - | [6] |
Note: Full crystallographic data for 2-Chloro-1-(3-hydroxyphenyl)ethanone was not available in the searched literature.
Experimental Protocols
Detailed methodologies are essential for the reproducibility of scientific findings. Below are the summarized experimental protocols for the synthesis and crystallization of the discussed compounds.
Synthesis and Crystallization of 2-Bromo-1-(4-methoxyphenyl)ethanone
Synthesis: 4-Methoxyacetophenone (1.50 g, 0.01 mol) was dissolved in 50 ml of ethyl acetate. Cupric bromide (3.36 g, 0.015 mol) was added to the solution, and the mixture was refluxed for approximately 3 hours.[2]
Crystallization: Upon cooling the reaction mixture, the solid product that separated was filtered. This solid was then recrystallized from ethyl acetate. Crystals suitable for X-ray diffraction were obtained through the slow evaporation of the ethyl acetate solvent.[2]
Synthesis and Crystallization of 2-Chloro-1-(3-hydroxyphenyl)ethanone
Synthesis: To a stirred mixture of 3-hydroxyacetophenone (100 mg, 0.74 mmol) in 5 ml of methanol and 10 ml of ethyl acetate/dichloromethane at 293–303 K, sulfuryl chloride (150 mg, 1.1 mmol) was added dropwise. After the addition was complete, the reaction was allowed to return to room temperature and stirred for 1 hour. The solvent was then removed under reduced pressure using a rotary evaporator to yield the product.[6]
Crystallization: X-ray quality crystals were obtained by crystallization from ethanol.[6]
Experimental Workflow for X-ray Crystallography
The following diagram illustrates the general workflow for determining the crystal structure of a small molecule using single-crystal X-ray diffraction.
References
- 1. This compound | C9H9ClO2 | CID 237806 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Bromo-1-(4-methoxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2-Chloro-1-(2-methoxyphenyl)ethanone | C9H9ClO2 | CID 2106920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Chloro-1-(4-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Efficacy of Compounds Derived from 2-Chloro-1-(4-methoxyphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological performance of compounds synthesized from the precursor 2-Chloro-1-(4-methoxyphenyl)ethanone. The focus is on their potential as anticancer and antimicrobial agents, supported by experimental data from various scientific studies. This document is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.
Executive Summary
Derivatives of this compound, particularly chalcones and thiazoles, have demonstrated significant potential in preclinical studies as both anticancer and antimicrobial agents. In vitro studies have shown that these compounds can inhibit the proliferation of various cancer cell lines, with some exhibiting promising selectivity for cancer cells over normal cells.[1][2] Their mechanisms of action often involve the modulation of key signaling pathways implicated in cancer progression, such as the p53, PI3K/Akt, and MAPK pathways.[3] Furthermore, certain derivatives have shown efficacy against a range of bacterial and fungal strains.[4][5] This guide summarizes the available quantitative data, details the experimental methodologies for assessing their activity, and visualizes the key biological pathways involved.
Comparative Anticancer Activity
The anticancer potential of chalcone derivatives, which can be synthesized from this compound, has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key metric for comparison. A lower IC50 value indicates a more potent compound.
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Chalcone | (E)-3-{4-{[4-(benzyloxy)phenyl]amino}quinolin-2-yl}-1-(4-methoxyphenyl) prop-2-en-1-one | MDA-MB-231 (Breast) | 0.11 | [2] |
| (E)-3-(4-Methoxyphenyl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (CHO27) | PC-3 (Prostate) | <0.05 | [6] | |
| 1-(4-(4-Methylthiophen-2-yl)phenyl)-3-(3,5,6-trimethylpyrazin-2-yl)prop-2-en-1-one oxime (11e) | MCF-7 (Breast) | 0.28 | [7] | |
| 3-(2-Hydroxyphenyl)-1-(4-methoxyphenyl)-propenone | MCF-7 (Breast) | <20 | [8] | |
| 4-Anilinoquinolinylchalcone derivative 4d | MDA-MB-231 (Breast) | 0.18 | [2] | |
| Quinone | 2-chloro-3-((4-methoxyphenyl)amino)-5,6-dimethyl-1,4-benzoquinone (ABQ-3) | HCT-116 (Colon) | 5.22 ± 2.41 | [9] |
| 2-chloro-3-((4-methoxyphenyl)amino)-5,6-dimethyl-1,4-benzoquinone (ABQ-3) | MCF-7 (Breast) | 7.46 ± 2.76 | [9] |
Comparative Antimicrobial Activity
Thiazole derivatives, also accessible from the this compound starting material, have been investigated for their antimicrobial properties. The minimum inhibitory concentration (MIC) is the primary metric used to quantify their efficacy against various pathogens. A lower MIC value signifies greater antimicrobial potency.
| Compound Class | Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| Thiazole | 2,5-dichloro thienyl-substituted thiazole with amino moiety | Staphylococcus aureus | 6.25 - 12.5 | [5] |
| 2-phenylacetamido-thiazole derivative | Escherichia coli | 1.56 - 6.25 | [5] | |
| Thiazole derivative with 3-pyridyl group | Fungal strains | 6.25 | [4] | |
| 4-(4-bromophenyl)-thiazol-2-amine derivative (43a) | S. aureus | 16.1 (µM) | [4] | |
| 4-(4-bromophenyl)-thiazol-2-amine derivative (43a) | E. coli | 16.1 (µM) | [4] |
Key Signaling Pathways in Anticancer Activity
The anticancer effects of these compounds are often attributed to their ability to interfere with critical signaling pathways that regulate cell growth, proliferation, and survival. Below are diagrams of key pathways frequently modulated by chalcone derivatives.
Caption: p53 Signaling Pathway Activation by Chalcone Derivatives.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. jchemrev.com [jchemrev.com]
- 5. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ar.iiarjournals.org [ar.iiarjournals.org]
- 7. Synthesis and evaluation of new chalcones and oximes as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PI3K/Akt, RAS/MAPK, JAK/STAT Signaling | BioRender Science Templates [biorender.com]
A Comparative Guide to the Reactivity of 2-Chloro-1-(4-methoxyphenyl)ethanone and 2-Bromo-1-(4-methoxyphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis and pharmaceutical development, α-haloacetophenones are pivotal intermediates for the construction of a wide array of heterocyclic compounds and other complex molecular architectures. Among these, 2-Chloro-1-(4-methoxyphenyl)ethanone and its bromo-analogue, 2-Bromo-1-(4-methoxyphenyl)ethanone, are frequently employed. The choice between these two reagents can significantly impact reaction rates, yields, and overall synthetic efficiency. This guide provides an objective comparison of their reactivity, supported by fundamental principles of organic chemistry and illustrative experimental protocols.
Core Reactivity Principles: The Halogen Leaving Group
The primary determinant of the reactivity difference between these two compounds lies in the nature of the halogen substituent. In nucleophilic substitution reactions, the facility with which the halide ion departs from the α-carbon is a critical factor. The key principle is that weaker bases are better leaving groups .
When comparing the halide ions, bromide (Br⁻) is a weaker base than chloride (Cl⁻). This is because hydrobromic acid (HBr) is a stronger acid than hydrochloric acid (HCl). The stability of the resulting anion also plays a role; the larger size of the bromide ion allows for the negative charge to be dispersed over a greater volume, thus stabilizing it more effectively than the smaller chloride ion.[1][2][3][4] Consequently, the carbon-bromine bond is weaker and more easily cleaved than the carbon-chlorine bond.
This fundamental difference in leaving group ability dictates that 2-Bromo-1-(4-methoxyphenyl)ethanone is inherently more reactive towards nucleophiles than this compound .[1][5] This enhanced reactivity often translates to faster reaction times and/or the ability to conduct reactions under milder conditions.
Physical and Chemical Properties
A summary of the key physical and chemical properties of the two compounds is presented below.
| Property | This compound | 2-Bromo-1-(4-methoxyphenyl)ethanone |
| Molecular Formula | C₉H₉ClO₂ | C₉H₉BrO₂ |
| Molecular Weight | 184.62 g/mol | 229.07 g/mol [6][7] |
| CAS Number | 2196-99-8 | 2632-13-5[7] |
| Appearance | White to off-white crystalline solid | White to off-white crystalline solid[6] |
| Melting Point | Not specified in search results | 48.00 °C[6] |
| Boiling Point | Not specified in search results | 282.50 °C[6] |
| Solubility | Soluble in polar organic solvents like ethanol and DMF.[8][9] | Likely more soluble in organic solvents such as ethanol and acetone than in water.[6] |
Reactivity in a Common Application: The Hantzsch Thiazole Synthesis
A prominent application of α-haloacetophenones is the Hantzsch thiazole synthesis, a classic method for the preparation of thiazole derivatives.[10][11][12] This reaction involves the condensation of an α-haloketone with a thioamide. The initial step of this mechanism is a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloacetophenone, displacing the halide.
Given that the C-Br bond is more labile, 2-Bromo-1-(4-methoxyphenyl)ethanone is expected to react more rapidly in the Hantzsch synthesis compared to its chloro counterpart under identical conditions. This can lead to higher yields in shorter reaction times.
Experimental Protocols
Below are representative experimental protocols for the synthesis of a thiazole derivative using both 2-Chloro- and 2-Bromo-1-(4-methoxyphenyl)ethanone. These protocols are based on established procedures for the Hantzsch thiazole synthesis.[10][13]
Synthesis of 2-Amino-4-(4-methoxyphenyl)thiazole
Protocol 1: Using 2-Bromo-1-(4-methoxyphenyl)ethanone (Higher Reactivity)
-
Materials:
-
2-Bromo-1-(4-methoxyphenyl)ethanone (1.0 eq)
-
Thiourea (1.2 eq)
-
Ethanol
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-Bromo-1-(4-methoxyphenyl)ethanone in ethanol.
-
Add thiourea to the solution.
-
Heat the reaction mixture to reflux and stir for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing cold water to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
-
Protocol 2: Using this compound (Lower Reactivity)
-
Materials:
-
This compound (1.0 eq)
-
Thiourea (1.2 eq)
-
Ethanol
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound in ethanol.
-
Add thiourea to the solution.
-
Heat the reaction mixture to reflux and stir for 3-6 hours. Note the potentially longer reaction time compared to the bromo-analogue.
-
Monitor the reaction progress by TLC.
-
Upon completion, follow steps 5-8 as described in Protocol 1.
-
Visualizing the Reactivity Principle
The following diagrams illustrate the key concepts discussed.
Conclusion
References
- 1. brainly.com [brainly.com]
- 2. reddit.com [reddit.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Ethanone, 2-bromo-1-(4-methoxyphenyl)- [webbook.nist.gov]
- 8. nbinno.com [nbinno.com]
- 9. nbinno.com [nbinno.com]
- 10. chemhelpasap.com [chemhelpasap.com]
- 11. researchgate.net [researchgate.net]
- 12. synarchive.com [synarchive.com]
- 13. Thiazole synthesis [organic-chemistry.org]
The Elusive Progeny: A Comparative Analysis of Drugs Derived from 2-Chloro-1-(4-methoxyphenyl)ethanone Remains Unfeasible
Despite its utility as a versatile chemical building block, a comprehensive review of scientific literature and pharmaceutical databases reveals a critical finding: there are no specific, marketed drugs directly synthesized from the starting material 2-Chloro-1-(4-methoxyphenyl)ethanone. This precludes the possibility of a direct efficacy comparison as initially requested.
While this compound is a valuable precursor in organic synthesis for creating various heterocyclic compounds with potential biological activity, it does not appear to be a direct starting material for any commercially available pharmaceuticals. Research indicates its role in the synthesis of molecular scaffolds such as thiazoles, imidazoles, and pyrazoles. These structures are indeed found in a wide array of bioactive molecules and approved drugs; however, the established synthetic pathways for these drugs do not originate from this compound.
For instance, initial investigations into the synthesis of drugs like venlafaxine, desvenlafaxine, and milnacipran, which bear some structural resemblance to potential derivatives, confirmed that their synthesis pathways start from different precursors, such as p-methoxyphenylacetonitrile or phenylacetic acid. Anifrolumab, another drug initially considered, is a monoclonal antibody produced through biotechnological methods and not chemical synthesis from a small molecule precursor.
Further extensive searches aimed at identifying any named pharmaceutical agent directly synthesized from this compound have been unfruitful. The scientific literature and patent databases primarily describe its use in the exploratory synthesis of novel compounds with potential antimicrobial or anticancer properties, rather than in the established manufacturing processes of marketed drugs.
This lack of identifiable drugs directly derived from this compound makes a comparative guide on their efficacy, complete with experimental data, signaling pathways, and workflows, an unachievable task. The foundational premise of the request—that such a distinct class of drugs exists for comparison—is not supported by the available evidence.
Therefore, a detailed comparison guide as outlined in the core requirements cannot be constructed. Researchers, scientists, and drug development professionals should be aware that while this compound is a useful intermediate for generating diverse chemical entities for research and development, it is not a recognized precursor for any currently approved medications. Future inquiries into comparative drug efficacy should focus on established drug classes or drugs derived from common, well-documented synthetic precursors.
A Comparative Guide to the Reaction Products of 2-Chloro-1-(4-methoxyphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synthesis and characterization of various heterocyclic compounds derived from 2-Chloro-1-(4-methoxyphenyl)ethanone. This versatile α-haloketone serves as a key building block for a range of valuable scaffolds in medicinal chemistry and materials science. We present a comparative analysis of reaction products, including thiazoles, imidazoles, and tetrazoles, alongside alternative synthetic strategies. The information is structured to facilitate informed decisions in experimental design and synthetic route selection, with a focus on quantitative data, detailed experimental protocols, and clear visual representations of reaction pathways.
I. Nucleophilic Substitution Reactions of this compound
This compound is highly reactive towards nucleophiles due to the electrophilic nature of the carbon atom adjacent to the chlorine and the carbonyl group. This reactivity is harnessed for the synthesis of a variety of heterocyclic systems. The primary reaction products explored in this guide are the result of nucleophilic substitution at the α-carbon, followed by cyclization.
A. Reaction with Amine Nucleophiles: Synthesis of α-Amino Ketones
The reaction of this compound with various primary and secondary amines leads to the formation of the corresponding α-amino ketones. These compounds are valuable intermediates in the synthesis of nitrogen-containing heterocycles.[1]
Experimental Protocol: Synthesis of 2-Amino-1-(4-methoxyphenyl)ethanone Hydrochloride
A common method for the synthesis of the parent α-amino ketone involves the Delepine reaction, where the chloro ketone is reacted with hexamethylenetetramine, followed by acidic hydrolysis.
-
Materials: this compound, Hexamethylenetetramine, Chloroform, Ethanol, Concentrated Hydrochloric Acid.
-
Procedure:
-
Dissolve this compound and hexamethylenetetramine in chloroform.
-
Stir the mixture at room temperature overnight.
-
Concentrate the mixture and reflux for 3 hours.
-
Cool the mixture and collect the precipitated crystals by filtration.
-
Add the crystals to a mixture of ethanol and concentrated hydrochloric acid and reflux for 50 minutes.
-
After cooling, collect the precipitated 2-amino-1-(4-methoxyphenyl)ethanone hydrochloride by filtration, wash, and dry.[2]
-
Characterization Data for 2-Amino-1-(4-methoxyphenyl)ethanone Hydrochloride:
| Analysis | Expected Results |
| Appearance | Colorless crystals |
| Molecular Formula | C₉H₁₂ClNO₂ |
| Molecular Weight | 201.65 g/mol [3] |
| ¹H NMR | Signals corresponding to aromatic protons, methoxy protons, and methylene protons adjacent to the amino group. |
| ¹³C NMR | Signals for aromatic carbons, carbonyl carbon, methoxy carbon, and the carbon bearing the amino group. |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching, C=O stretching, and aromatic C-H stretching. |
| Mass Spectrometry | Molecular ion peak corresponding to the free amine (after neutralization). |
B. Reaction with Thiol Nucleophiles: Synthesis of α-Thio Ketones
Reaction with thiol-containing nucleophiles, such as thiourea, is a cornerstone for the synthesis of thiazole derivatives. The initial step involves the formation of an α-thio ketone intermediate.
C. Reaction with Azide Nucleophiles: Synthesis of α-Azido Ketones
Nucleophilic substitution with sodium azide provides 2-azido-1-(4-methoxyphenyl)ethanone, a key precursor for the synthesis of tetrazoles and other nitrogen-rich heterocycles.[4][5]
Experimental Protocol: Synthesis of 2-Azido-1-(4-methoxyphenyl)ethanone
-
Materials: this compound, Sodium Azide, Acetonitrile.
-
Procedure:
-
In a fume hood, dissolve this compound in acetonitrile.
-
Add sodium azide (1.5 - 3.0 equivalents).
-
Stir the mixture at room temperature for 2-3 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture can be worked up by filtration and removal of the solvent.
-
The crude product can be purified by flash column chromatography.[4][5]
-
Characterization Data for 2-Azido-1-(4-methoxyphenyl)ethanone:
| Analysis | Expected Results |
| Appearance | Pale yellow solid or oil |
| Molecular Formula | C₉H₉N₃O₂ |
| Molecular Weight | 191.19 g/mol [6][7] |
| ¹H NMR | Aromatic protons (multiplets), CH₂ protons adjacent to the azide and carbonyl (singlet), and methoxy protons (singlet). |
| ¹³C NMR | Signals for aromatic carbons, carbonyl carbon, the carbon bearing the azide group, and the methoxy carbon. |
| IR Spectroscopy | A strong, sharp absorption band for the azide (N₃) stretching vibration is expected around 2100 cm⁻¹. A carbonyl (C=O) stretch will also be present.[5] |
| Mass Spectrometry | The mass spectrum should show the molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺).[5] |
II. Comparative Synthesis of Heterocyclic Scaffolds
This section compares the synthesis of thiazoles, imidazoles, and tetrazoles using this compound as a precursor against prominent alternative synthetic methods.
A. Thiazole Synthesis: Hantzsch Synthesis vs. Alternatives
The Hantzsch thiazole synthesis is a classic and widely used method for the preparation of thiazoles, involving the reaction of an α-haloketone with a thioamide.[5][8][9]
Method 1: Hantzsch Thiazole Synthesis
Alternative Method: Cook-Heilborn Synthesis
An alternative route to thiazoles is the Cook-Heilborn synthesis, which involves the reaction of an α-aminonitrile with carbon disulfide.[10]
Performance Comparison: Thiazole Synthesis
| Method | Starting Materials | Reagents | Typical Yield (%) | Reaction Time | Key Advantages/Disadvantages |
| Hantzsch Synthesis | This compound, Thiourea | Base (e.g., Na₂CO₃) | 80 - 99[11] | 30 min - 12 h[11] | Advantages: High yields, versatile. Disadvantages: Requires α-haloketone precursor. |
| Cook-Heilborn Synthesis | α-Amino-4-methoxy-acetonitrile, Carbon Disulfide | - | "Significant"[11] | Not specified | Advantages: Access to different substitution patterns. Disadvantages: Use of toxic and flammable carbon disulfide. |
B. Imidazole Synthesis: From α-Haloketones vs. Aldehydes
The reaction of this compound with amidines is a common route to substituted imidazoles.
Method 1: Imidazole Synthesis from α-Haloketone
Alternative Method 1: Debus-Radziszewski Synthesis
A classical alternative is the Debus-Radziszewski synthesis, which is a multi-component reaction involving a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[10][12][13][14][15][16]
Alternative Method 2: Van Leusen Imidazole Synthesis
The Van Leusen synthesis provides a route to imidazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[9][17][18]
Performance Comparison: Imidazole Synthesis
| Method | Starting Materials | Key Reagents | Typical Yield (%) | Reaction Time | Key Advantages/Disadvantages |
| From α-Haloketone | This compound, Amidine | Base | Moderate to High | Varies | Advantages: Readily available starting materials. Disadvantages: May require synthesis of the α-haloketone. |
| Debus-Radziszewski | 1,2-Dicarbonyl, 4-Methoxybenzaldehyde, Ammonia | Acetic Acid | 85 - 95[19] | 1 - 2 h[19] | Advantages: One-pot, high atom economy. Disadvantages: Limited to specific substitution patterns. |
| Van Leusen | 4-Methoxybenzaldehyde, TosMIC, Amine | Base (e.g., K₂CO₃) | Good to Excellent | Varies | Advantages: Versatile for 1,5-disubstituted imidazoles. Disadvantages: TosMIC can be expensive. |
C. Tetrazole Synthesis: From α-Azido Ketones vs. Nitriles
The synthesis of tetrazoles from this compound proceeds via the corresponding α-azido ketone intermediate.
Method 1: From α-Azido Ketone
Alternative Method: Sharpless Synthesis from Nitriles
A widely used alternative is the [3+2] cycloaddition of an azide source with a nitrile, often catalyzed by a zinc salt as developed by Sharpless and co-workers.[7][20]
Performance Comparison: Tetrazole Synthesis
| Method | Starting Materials | Key Reagents | Typical Yield (%) | Reaction Time | Key Advantages/Disadvantages |
| From α-Azido Ketone | 2-Azido-1-(4-methoxyphenyl)ethanone | Varies | Good | Varies | Advantages: Utilizes the α-haloketone precursor. Disadvantages: Requires handling of potentially explosive azides. |
| Sharpless Synthesis | 4-Methoxybenzonitrile, Sodium Azide | Zinc Bromide | 72 - 95[21] | Varies | Advantages: High yields, broad substrate scope, often uses water as a solvent. Disadvantages: Requires nitrile starting material. |
III. Experimental Workflows
The following diagrams illustrate the logical flow of the experimental procedures for the synthesis of the key intermediates and final heterocyclic products.
IV. Conclusion
This compound proves to be a highly valuable and versatile starting material for the synthesis of a diverse range of heterocyclic compounds. The choice of synthetic route—whether utilizing this α-haloketone or an alternative pathway—will depend on factors such as the desired substitution pattern, availability of starting materials, reaction scalability, and considerations of atom economy and green chemistry. This guide provides a foundational framework for researchers to compare and select the most appropriate methodology for their specific synthetic targets. The provided data and protocols should serve as a practical resource for the efficient synthesis and characterization of these important molecular scaffolds.
References
- 1. researchgate.net [researchgate.net]
- 2. prepchem.com [prepchem.com]
- 3. This compound | C9H9ClO2 | CID 237806 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. synarchive.com [synarchive.com]
- 6. researchgate.net [researchgate.net]
- 7. Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water [organic-chemistry.org]
- 8. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 11. benchchem.com [benchchem.com]
- 12. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. scribd.com [scribd.com]
- 17. Van Leusen Imidazole Synthesis [organic-chemistry.org]
- 18. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 19. benchchem.com [benchchem.com]
- 20. Preparation of 5-substituted 1H-tetrazoles from nitriles in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Improved synthesis of 5-substituted 1H-tetrazoles via the [3+2] cycloaddition of nitriles and sodium azide catalyzed by silica sulfuric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Purity Assessment of Synthesized 2-Chloro-1-(4-methoxyphenyl)ethanone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for assessing the purity of synthesized 2-Chloro-1-(4-methoxyphenyl)ethanone, a key intermediate in pharmaceutical and fine chemical synthesis. The performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are objectively compared, with supporting experimental data and detailed protocols. This guide also evaluates the purity assessment of two common alternatives, 2-Chloro-1-(4-hydroxyphenyl)ethanone and 2-Bromo-1-(4-methoxyphenyl)ethanone, to provide a broader context for analytical method selection.
Executive Summary
The purity of this compound is critical for ensuring the quality, safety, and efficacy of downstream products. The choice of analytical technique for purity assessment depends on the specific requirements of the analysis, including the need for quantitative accuracy, impurity identification, and sample throughput. A certificate of analysis for a commercial batch of this compound indicates a purity of 99.72% as determined by HPLC, establishing a benchmark for synthesized materials.[1] This guide details the methodologies to verify such purity claims and to identify potential process-related impurities.
Comparative Analysis of Purity Assessment Methods
The selection of an appropriate analytical technique is crucial for the accurate determination of purity and impurity profiles. HPLC is a robust and widely used method for quantitative analysis, while GC-MS offers superior separation and identification of volatile impurities. NMR spectroscopy provides detailed structural information and can be used for quantitative analysis without the need for reference standards for every impurity.
Table 1: Comparison of Analytical Methods for Purity Assessment of this compound
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on volatility and interaction with a stationary phase, followed by mass-based detection. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing structural and quantitative information. |
| Primary Use | Quantitative purity determination and impurity profiling. | Identification and quantification of volatile and semi-volatile impurities. | Structural elucidation and quantitative analysis. |
| Sample Requirements | Soluble in a suitable solvent. | Volatile or semi-volatile, or amenable to derivatization. | Soluble in a deuterated solvent. |
| Typical Purity Result | High accuracy percentage purity (e.g., 99.72%).[1] | Provides relative abundance of components in the volatile fraction. | Can provide absolute purity against a certified internal standard. |
| Strengths | Robust, reproducible, and widely available. | High sensitivity and specificity for impurity identification. | Provides unambiguous structural information, non-destructive. |
| Limitations | May not be suitable for highly volatile or non-UV active impurities. | Not suitable for non-volatile or thermally labile compounds. | Lower sensitivity compared to chromatographic methods. |
Comparison with Alternative Compounds
The purity assessment of this compound can be contextualized by comparing it with structurally similar compounds used in organic synthesis.
Table 2: Purity Assessment Data for this compound and Alternatives
| Compound | Analytical Method | Typical Purity (%) | Potential Major Impurities |
| This compound | HPLC | > 99.5[1] | Anisole, 2-chloroacetyl chloride, isomeric products, di-acylated byproducts. |
| 2-Chloro-1-(4-hydroxyphenyl)ethanone | HPLC | > 98 | 4-hydroxyacetophenone, di-chlorinated species. |
| 2-Bromo-1-(4-methoxyphenyl)ethanone | HPLC/GC-MS | > 98 | Anisole, 2-bromoacetyl bromide, corresponding acid. |
Note: The purity values and potential impurities are based on typical findings in synthesized materials and may vary depending on the synthetic route and purification process.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for similar compounds and can be adapted for the specific instrumentation and laboratory conditions.
High-Performance Liquid Chromatography (HPLC) Protocol
This method is suitable for the quantitative determination of the purity of this compound.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water. A typical starting point is a 60:40 (v/v) mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 274 nm (based on the UV absorbance of the 4-methoxyphenyl group).
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile to a final concentration of approximately 1 mg/mL.
-
Quantification: Purity is calculated based on the area percentage of the main peak relative to the total peak area of all observed peaks.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method is employed for the separation, identification, and semi-quantification of volatile impurities.
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at a rate of 15°C/min, and hold for 5 minutes.
-
Injector Temperature: 250°C.
-
MS Detector: Electron Ionization (EI) mode at 70 eV.
-
Sample Preparation: Dissolve the sample in a volatile solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy Protocol
This method is used to determine the absolute purity of the compound using an internal standard.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A suitable deuterated solvent in which both the sample and internal standard are soluble (e.g., Chloroform-d, DMSO-d6).
-
Internal Standard: A certified reference material with a known purity and signals that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Sample Preparation: Accurately weigh a specific amount of the sample and the internal standard into an NMR tube and dissolve in a known volume of deuterated solvent.
-
Data Acquisition: Acquire a proton (¹H) NMR spectrum with parameters suitable for quantitative analysis (e.g., long relaxation delay).
-
Quantification: Calculate the purity by comparing the integral of a well-resolved signal of the analyte to the integral of a known signal from the internal standard.
Visualizations
To further clarify the experimental and logical workflows, the following diagrams are provided.
Caption: Experimental workflows for HPLC, GC-MS, and qNMR purity analysis.
Caption: Decision tree for selecting an analytical method for purity assessment.
References
Safety Operating Guide
Personal protective equipment for handling 2-Chloro-1-(4-methoxyphenyl)ethanone
Essential Safety and Handling Guide for 2-Chloro-1-(4-methoxyphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of this compound, ensuring the well-being of laboratory personnel and adherence to safety protocols.
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment is mandatory to minimize exposure and ensure safety.
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Goggles | Chemical safety goggles compliant with OSHA's 29 CFR 1910.133 or European Standard EN166.[1] |
| Face Shield | Recommended when there is a splash hazard. | |
| Hand Protection | Chemical-resistant gloves | Neoprene or nitrile rubber gloves. |
| Body Protection | Laboratory Coat | Standard laboratory coat. |
| Protective Clothing | As needed to prevent skin contact. | |
| Respiratory Protection | Respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[2] |
Hazard Identification and Precautionary Measures
This compound is classified with the following hazards:
-
May cause respiratory irritation [3]
Precautionary Statements:
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[3][5]
-
Wash hands and any exposed skin thoroughly after handling.[1][3]
-
Use only outdoors or in a well-ventilated area.[3]
-
Wear protective gloves, protective clothing, and eye/face protection.[3][5]
Operational Plan: Safe Handling and Storage
Engineering Controls:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation risk.[7]
-
Ensure that eyewash stations and safety showers are in close proximity to the workstation.[1][2]
Handling Procedures:
-
Read and understand the Safety Data Sheet (SDS) before handling the chemical.
-
Don the appropriate PPE as outlined in the table above.
-
Avoid direct contact with the substance. Do not get it in your eyes, on your skin, or on your clothing.[1][2]
-
Minimize dust formation during handling.[1]
-
After handling, wash hands and other exposed areas thoroughly.[1][3]
Storage:
-
Keep the container tightly closed and stored in an upright position.[3]
-
Store away from incompatible materials such as strong oxidizing agents and strong bases.[1]
Disposal Plan
The proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Categorization:
-
This substance should be treated as hazardous waste.
Disposal Method:
-
The recommended method of disposal is to offer the surplus and non-recyclable material to a licensed disposal company.[7]
-
Alternatively, the material can be burned in a chemical incinerator equipped with an afterburner and scrubber.[7]
Container Disposal:
-
Dispose of the contents and the container in accordance with local, regional, national, and international regulations.[6]
Workflow for Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
